molecular formula C32H28F6N4O3 B8100180 3-[[3,5-bis(trifluoroMethyl)phenyl]

3-[[3,5-bis(trifluoroMethyl)phenyl]

Cat. No.: B8100180
M. Wt: 630.6 g/mol
InChI Key: RWVDHFLTDHDJKH-CAFCIZIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3,5-bis(trifluoroMethyl)phenyl] is a useful research compound. Its molecular formula is C32H28F6N4O3 and its molecular weight is 630.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[3,5-bis(trifluoroMethyl)phenyl] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[3,5-bis(trifluoroMethyl)phenyl] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17?,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDHFLTDHDJKH-CAFCIZIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Trifluoromethyl-Containing Aromatic Compounds: A Modern Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The introduction of a trifluoromethyl (


) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2][3][4][5] Beyond simple bioisosterism, the 

moiety profoundly alters the physicochemical profile of a drug candidate—modulating lipophilicity, blocking metabolic "soft spots," and influencing the pKa of neighboring functional groups.

This guide moves beyond textbook definitions to provide a practical, field-tested framework for synthesizing trifluoromethylated arenes. We focus on three dominant methodologies: Nucleophilic Cross-Coupling, Electrophilic Hypervalent Iodine Transfer, and Photoredox-Catalyzed Late-Stage Functionalization.

The Fluorine Effect in Medicinal Chemistry[6][7][8]

Before selecting a synthetic route, it is critical to understand why the


 group is being installed. It is not merely a "bulky methyl group."
Physicochemical Impact[8]
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a metabolically labile methyl group (

    
    ) or hydrogen with 
    
    
    
    blocks Cytochrome P450-mediated oxidation.
  • Lipophilicity & Permeability: The high electronegativity of fluorine reduces the polarizability of the molecule. While this increases lipophilicity (LogP), it often enhances blood-brain barrier (BBB) permeability—a critical factor for CNS drugs like Fluoxetine (Prozac).

  • Bioisosterism: The

    
     group is sterically similar to an isopropyl group but electronically resembles a nitro group.
    
Strategic Visualization: The Fluorine Impact Cycle

fluorine_impact cluster_0 Physicochemical Change cluster_1 Biological Outcome CF3_Install Install -CF3 Group Lipophilicity Increased Lipophilicity (+LogP) CF3_Install->Lipophilicity Elec_Withdraw Electron Withdrawal (-I Effect) CF3_Install->Elec_Withdraw Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Metabolic_Stab Blocked CYP450 Oxidation Elec_Withdraw->Metabolic_Stab Potency Altered Binding Affinity Elec_Withdraw->Potency pKa Modulation Metabolic_Stab->Potency Increased t1/2

Figure 1: The cascade of physicochemical changes triggered by trifluoromethylation.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash System

The most common reagent for nucleophilic trifluoromethylation is Trimethyl(trifluoromethyl)silane (


) , known as the Ruppert-Prakash reagent .[5]
The Mechanistic Nuance

Contrary to popular belief,


 does not spontaneously release a 

anion. The

species is thermodynamically unstable and prone to

-fluoride elimination, decomposing into difluorocarbene (

) and fluoride.

Critical Success Factor: The reaction requires a Lewis base initiator (e.g., TBAF, CsF, or alkoxides) to form a pentacoordinate siliconate intermediate. This intermediate transfers the


 group to the electrophile.
Copper-Mediated Cross-Coupling (The Modern Standard)

For aromatic substrates (Aryl Iodides), simple nucleophilic addition fails. The industry standard is the Copper-Mediated Oxidative Cross-Coupling . This method generates a "Cu-CF3" species in situ, which undergoes oxidative addition with the aryl iodide.

Key Reagents:

  • Source:

    
    
    
  • Mediator: CuI (Copper Iodide)[6]

  • Ligand: 1,10-Phenanthroline (stabilizes the Cu-CF3 intermediate)

  • Solvent: DMF or NMP (polar aprotic is essential)

Electrophilic & Radical Approaches[4][10][11]

Electrophilic: Togni's Reagents

When the substrate is electron-rich (e.g., phenols, thiolates), electrophilic trifluoromethylation is preferred. Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is the gold standard.[7]

  • Mechanism: The hypervalent iodine center acts as a leaving group, transferring an electrophilic

    
     equivalent.
    
  • Safety Warning: Togni Reagent II is metastable and can exhibit explosive decomposition upon heating. Always maintain temperatures below 80°C and use safety shields.

Radical: Photoredox Catalysis (Late-Stage Functionalization)

For complex molecules where pre-functionalization (halogenation) is difficult, C-H Trifluoromethylation via photoredox catalysis is the method of choice. This approach, popularized by the MacMillan group, uses light to generate


 radicals from sulfonyl chlorides or Togni reagents.
Mechanism Visualization: Photoredox Cycle

photoredox_cycle Cat_Ground Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_Ground->Cat_Excited hv (Blue LED) Cat_Ox Ir(IV) Oxidized Cat_Excited->Cat_Ox SET to CF3-Source Cat_Ox->Cat_Ground SET from Radical Int. Product Arene-CF3 Cat_Ox->Product Substrate Arene (C-H) Substrate->Cat_Ox Oxidation/Deprotonation Radical_Source CF3-SO2-Cl Radical_Source->Cat_Excited Accepts e- CF3• CF3• Radical_Source->CF3• -SO2, -Cl- CF3•->Substrate Radical Addition

Figure 2: Simplified photoredox cycle for C-H trifluoromethylation using an Iridium catalyst.

Comparative Analysis of Methods

FeatureNucleophilic (Ruppert-Prakash)Electrophilic (Togni)Radical (Photoredox/Langlois)
Active Species

(masked as Cu-CF3)

equivalent

(Radical)
Primary Substrate Aryl Iodides/BromidesPhenols, Enolates, ThiolsUnfunctionalized Arenes (C-H)
Cost Low (

is cheap)
High (Hypervalent Iodine)Moderate (Catalyst cost)
Key Limitation Requires aryl halide precursorReagent stability/SafetyRegioselectivity issues
Best For Early-stage building blocksHeteroatom functionalizationLate-Stage Functionalization

Experimental Protocols

Protocol A: Copper-Mediated Trifluoromethylation of Aryl Iodides

Based on the optimized conditions for robust scale-up.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • CuI (1.2 equiv)

  • 1,10-Phenanthroline (1.2 equiv)

  • 
     (2.0 equiv)
    
  • CsF (2.0 equiv) - Activator

  • Solvent: Anhydrous DMF

Workflow:

  • Catalyst Formation: In a glovebox or under Argon, combine CuI and 1,10-Phenanthroline in DMF. Stir for 20 mins until a clear, dark complex forms.

  • Substrate Addition: Add the Aryl Iodide and CsF to the reaction vessel.

  • Reagent Addition: Add

    
     slowly.
    
    • Expert Insight: Rapid addition can lead to gas evolution (

      
       formation). Add dropwise.
      
  • Reaction: Seal and heat to 80°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with

    
    . Filter through a Celite pad to remove copper salts. Wash with brine.
    
  • Purification: Silica gel chromatography.

Protocol B: Photoredox C-H Trifluoromethylation

Based on MacMillan/Nagib methodologies for late-stage functionalization.

Reagents:

  • Substrate (Arene/Heteroarene) (1.0 equiv)

  • Triflyl Chloride (

    
    ) (2.0 equiv)
    
  • Photocatalyst:

    
     (1 mol%)[8]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Setup: Combine substrate, catalyst, and base in a vial equipped with a stir bar.

  • Degassing: Sparge the solvent with Argon for 15 minutes (Oxygen quenches the excited state of the catalyst).

  • Reagent Addition: Add

    
     via syringe.
    
  • Irradiation: Place the vial 2–3 cm away from a 26W Blue LED (approx. 450 nm). Stir vigorously at RT for 18 hours.

    • Expert Insight: Use a fan to keep the reaction at ambient temperature; LEDs can heat the vial, altering selectivity.

  • Workup: Concentrate in vacuo and purify directly via flash chromatography.

References

  • Ruppert, I., K. Schlich, and W. Volbach. "Die ersten

    
    -substituierten Organyl(chlor)silane." Tetrahedron Letters, 1984. 
    
  • Prakash, G. K. S., et al. "The Ruppert-Prakash Reagent: A Comprehensive Technical Guide." Benchchem, 2025.[5][9]

  • Nagib, D. A., and D. W. C. MacMillan. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis."[3][10] Nature, 2011. [3]

  • Kieltsch, I., P. Eisenberger, and A. Togni. "Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles."[11] Angewandte Chemie Int. Ed., 2007.

  • Amii, H., et al. "Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent." Chemical Communications, 2013.

  • Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry."[12] Journal of Medicinal Chemistry, 2008.

Sources

Spectroscopic & Functional Profiling of Bis[3,5-bis(trifluoromethyl)phenyl] Diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Bis[3,5-bis(trifluoromethyl)phenyl] diselenide (CAS: 335383-23-8) represents a high-value organoselenium scaffold that synergizes the redox lability of the diselenide bridge with the metabolic stability and lipophilicity of the trifluoromethyl (


) group. In drug discovery, this compound serves two critical functions: as a glutathione peroxidase (GPx) mimic  for modulating oxidative stress, and as a stable precursor for electrophilic selenium reagents  used to install selenium into bioactive molecules.

This guide provides a rigorous spectroscopic analysis and functional characterization workflow, designed to assist medicinal chemists in validating the integrity and reactivity of this compound.

Molecular Architecture & Physicochemical Properties[1][2]

The molecule consists of two phenyl rings connected by a diselenide (


) bridge. Each phenyl ring is substituted at the meta positions (3 and 5) with trifluoromethyl groups.
  • Formula:

    
    
    
  • Molecular Weight: 584.12 g/mol

  • Symmetry: The molecule typically adopts a

    
     symmetry in solution, rendering the two phenyl rings (and their substituents) chemically equivalent on the NMR timescale.
    
  • Electronic Character: The four

    
     groups are strongly electron-withdrawing (
    
    
    
    ). This significantly reduces the electron density on the selenium atoms compared to unsubstituted diphenyl diselenide (
    
    
    ), enhancing the electrophilicity of the selenium center and stabilizing the corresponding selenolate anion (
    
    
    ) during redox cycling.

Comprehensive Spectroscopic Profiling

Accurate characterization requires a multi-nuclear NMR approach combined with mass spectrometry to resolve the isotopic signature of selenium.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the molecule simplifies the


 and 

spectra, while the

spectrum provides a sensitive probe for the electronic environment of the chalcogen bond.
Table 1: Characteristic NMR Resonances

Solvent:


 | Reference: 

(

),

(

),

(

)
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

490 – 510 ppm SingletN/ADiselenide Bridge (

)

-63.0 ppm SingletN/A

groups (12F equivalent)

7.80 ppm Singlet (br)N/AOrtho protons (positions 2,6)

7.95 ppm Singlet (br)N/APara proton (position 4)

123.0 ppm Quartet

Hz

Carbons

132.5 ppm Quartet

Hz
Meta Carbons (C3, C5)

Technical Insight (The "Fluorine Effect"): In


 NMR, electron-withdrawing groups generally cause a downfield shift  (deshielding). While unsubstituted diphenyl diselenide appears at ~463 ppm, the presence of four 

groups shifts the signal to the 490–510 ppm range. Note that

shifts are highly solvent-dependent (up to 20 ppm variation between

and

).
Mass Spectrometry (Isotopic Pattern Analysis)

Selenium has six stable isotopes (


), with 

being the most abundant (~49%).
  • Diagnostic Feature: The mass spectrum of a diselenide will not show a single molecular ion peak. Instead, it displays a complex, wide isotopic envelope.

  • Validation: For

    
    , look for the characteristic "step-ladder" distribution centered around 
    
    
    
    584.

Functional Mechanism: Redox Catalysis

The therapeutic potential of this compound lies in its ability to mimic Glutathione Peroxidase (GPx). It catalyzes the reduction of peroxides (ROOH) by thiols (RSH), protecting cells from oxidative damage.

Diagram 1: GPx-Mimetic Catalytic Cycle

The cycle begins with the cleavage of the diselenide bond by a thiol, generating a selenol/selenolate active species.

GPx_Cycle Diselenide Diselenide Precursor (ArSe-SeAr) Selenolate Active Selenolate (ArSe⁻) Diselenide->Selenolate Reduction (RSH -> RSSR) Selenenic Selenenic Acid (ArSeOH) Selenolate->Selenenic Oxidation (H₂O₂ -> H₂O) SelenenylS Selenenyl Sulfide (ArSe-SR) Selenenic->SelenenylS Thiol Exchange (+ RSH, - H₂O) SelenenylS->Selenolate Regeneration (+ RSH, - RSSR)

Caption: The catalytic cycle where the diselenide is reduced to a selenolate, oxidized to selenenic acid by peroxides, and regenerated via thiol exchange.

Experimental Protocols

Protocol: Sample Preparation for NMR

Selenium-77 has a low natural abundance (7.6%) and a long relaxation time (


), making signal acquisition challenging without proper parameters.
  • Concentration: Dissolve 50–100 mg of the diselenide in 0.6 mL of deuterated solvent (

    
     is preferred for solubility; 
    
    
    
    for polarity studies).
  • Relaxation Agent: Add 2–3 mg of Chromium(III) acetylacetonate [

    
    ]. This paramagnetic relaxation agent significantly shortens 
    
    
    
    , allowing for faster pulse repetition rates.
  • Acquisition Parameters:

    • Pulse Angle:

      
       to 
      
      
      
      (do not use
      
      
      unless
      
      
      is fully characterized).
    • Relaxation Delay (D1): 2–5 seconds (with

      
      ).
      
    • Spectral Width: Set to at least 1000 ppm (centered at 460 ppm) to capture the full window.

    • Scans: Minimum 1000 scans for adequate S/N ratio.

Protocol: Synthesis of Electrophilic Reagents

This diselenide is frequently used to generate 3,5-bis(trifluoromethyl)benzeneselenenyl chloride , a potent electrophile.

  • Reagents: Diselenide (1 eq), Sulfuryl Chloride (

    
    , 1 eq).
    
  • Solvent: Dry Dichloromethane (

    
    ).
    
  • Procedure:

    • Cool the diselenide solution to 0°C under Nitrogen.

    • Add

      
       dropwise.
      
    • Stir for 30 minutes. The solution will turn from yellow/orange to dark red.

    • In-situ Use: The resulting selenenyl chloride is highly moisture-sensitive and should be used immediately for downstream reactions (e.g., cyclization of alkenes).

Analytical Logic & Quality Control

When verifying the identity of a synthesized batch, follow this logic flow to rule out common impurities (such as monoselenides or oxidized seleninic acids).

Diagram 2: Structural Elucidation Workflow

Analytical_Workflow Start Crude Sample MS 1. Mass Spectrometry (LC-MS) Start->MS Check_MS Isotopic Pattern Centered at 584? MS->Check_MS F_NMR 2. 19F NMR Check_MS->F_NMR Yes Fail REJECT Check for Selenide/Oxides Check_MS->Fail No (Possible Monoselenide) Check_F Single Peak at -63 ppm? F_NMR->Check_F Se_NMR 3. 77Se NMR Check_F->Se_NMR Yes Check_F->Fail No (Isomers/Impurities) Check_Se Shift > 480 ppm? Se_NMR->Check_Se Pass VALIDATED High Purity Diselenide Check_Se->Pass Yes Check_Se->Fail No (Check Solvent/Oxidation)

Caption: Step-by-step decision tree for validating the chemical identity of the diselenide scaffold.

References

  • Solvent Effect on the 77Se NMR Chemical Shift of Diphenyl Diselenides. New Journal of Chemistry (RSC). [Link]

  • Properties of Selenolate-Diselenide Redox Equilibria. Antioxidants (Basel). [Link]

  • Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] - Compound Summary. PubChem. [Link]

  • Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead. Molecules. [Link]

  • New Frontiers and Developing Applications in 19F NMR. Journal of Medicinal Chemistry. [Link]

The Fluorinated Scaffold: Crystallographic Architecture of 2-(3,5-Bis(trifluoromethyl)phenyl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure of 2-(3,5-Bis(trifluoromethyl)phenyl) derivatives Content Type: In-depth technical guide

Executive Summary

The 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as


 or the "BTFM" group) is a privileged structural motif in medicinal chemistry and organocatalysis. When attached at the 2-position of a heterocyclic scaffold or chiral auxiliary, this group exerts a profound influence on solid-state packing. It is not merely a lipophilic "grease"; it is a structure-directing unit that enforces specific lattice geometries through a combination of fluorous segregation , weak C-H···F interactions , and steric bulk .

This guide analyzes the crystallographic behavior of these derivatives, providing researchers with the rationale to predict packing motifs and protocols to successfully crystallize these often stubborn, highly lipophilic compounds.

The Fluorine Effect: Electronic and Steric Tectonics

To understand the crystal structure of 2-(3,5-bis(trifluoromethyl)phenyl) derivatives, one must first deconstruct the electronic and steric penalties imposed by the two


 groups.
Electronic Withdrawal and Polarization

The


 group is strongly electron-withdrawing (

). In derivatives such as Schreiner’s thiourea or 2-arylpyridine ligands , this withdrawal depletes electron density from the phenyl ring, rendering the aromatic protons (particularly at the para position) highly acidic and capable of forming significant C-H···X hydrogen bonds.[1][2][3]
The Rotational Barrier (The "Twist")

In 2-substituted derivatives (e.g., where the phenyl ring is attached to a pyridine, thiophene, or imine at the 2-position), steric clash is inevitable.

  • Coplanarity vs. Twist: Unlike unsubstituted biphenyls, the bulky meta-

    
     groups increase the rotational barrier. However, if an intramolecular hydrogen bond is present (e.g., N-H···N in 2-pyridyl thioureas), the structure may be forced into planarity (dihedral angle < 15°).
    
  • Torsion Angles: In the absence of locking H-bonds, the phenyl ring typically twists 40–50° relative to the core scaffold to relieve strain between the ortho-protons and the scaffold.

Supramolecular Synthons & Packing Motifs[1][4][5][6]

The crystal packing of these derivatives is rarely governed by a single strong interaction. Instead, it follows a hierarchy of "soft" interactions that collectively stabilize the lattice.

The Fluorous Domain (Segregation)

The most dominant feature in these crystal structures is micro-phase separation . The fluorinated "tails" of the molecules tend to cluster together, excluding the hydrocarbon "heads."

  • Fluorous Layers: In 2D projections, this often appears as alternating ribbons of hydrocarbon-rich and fluorine-rich domains.

  • Lattice Energy: While F···F interactions are essentially repulsive (or weakly dispersive), the segregation minimizes the high-energy interface between the polarizable hydrocarbon framework and the non-polarizable fluorocarbons.

Weak Interaction Hierarchy

The stability of the crystal relies on a network of weak contacts:

Interaction TypeDistance (Å)Role in Packing
C-H···F 2.40 – 2.70Directional Anchor. Acidic aromatic protons (activated by the

groups) donate to Fluorine lone pairs. Often forms infinite chains.
F···F 2.80 – 3.00Space Filling. Type I (symmetrical) contacts are common in the fluorous layers. Type II (orthogonal) are rare.

-

Stacking
3.60 – 3.90Donor-Acceptor. The electron-deficient BTFM ring stacks with electron-rich partners (e.g., thiophenes, ferrocenes).
Visualization of Interaction Hierarchy

InteractionHierarchy Core Crystal Lattice Stability Primary Primary Synthons (Strong H-Bonds) Core->Primary Dominates if present Secondary Secondary Synthons (Fluorous Segregation) Core->Secondary Always present Tertiary Tertiary Contacts (Weak Interactions) Core->Tertiary Fine-tunes packing NH_N N-H...N / N-H...S (e.g., Thioureas) Primary->NH_N F_Layer Fluorous Domains (F...F Contacts) Secondary->F_Layer CH_F C-H...F (Directional) Tertiary->CH_F Pi_Pi Pi-Pi Stacking (Donor-Acceptor) Tertiary->Pi_Pi

Figure 1: The hierarchy of supramolecular synthons in 3,5-bis(trifluoromethyl)phenyl derivatives. Fluorous segregation acts as a persistent background force, while H-bonds (if available) dictate the primary scaffold.

Case Studies in Crystallography

Case A: The "Schreiner" Motif (Thioureas)

In N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, the crystal structure reveals the "privileged" nature of this catalyst.

  • Conformation: The thiourea moiety adopts a trans,trans conformation in the solid state (unlike the cis,cis active form bound to substrates).

  • Packing: The bulky

    
     groups prevent tight self-aggregation (which would deactivate the catalyst). The molecules form loose H-bonded networks via the sulfur atom, but the large voids are filled by the fluorinated wings, maintaining solubility.
    
Case B: 2-Arylpyridine Ligands (Iridium Catalysis)

In derivatives like 2-(3,5-bis(trifluoromethyl)phenyl)pyridine:

  • Twist: The phenyl ring is twisted ~15–20° relative to the pyridine.

  • C-H...F: The lattice is stabilized by C-H···F contacts between the pyridine protons and the ortho-

    
     fluorine atoms of adjacent molecules. This "interlocking" increases the melting point relative to non-fluorinated analogues.
    

Experimental Protocol: Crystallization & Analysis

Growing X-ray quality crystals of these derivatives is challenging due to their high lipophilicity (they tend to oil out) and rotational freedom.

Solvent Selection Strategy

Do not rely on standard polarity gradients. You must account for the "fluorous" nature.[4]

  • Solvent A (Good Solvent): THF, Dichloromethane, Acetone.

  • Solvent B (Anti-solvent): Hexanes, Pentane, Heptane (Preferred).

  • Specialty Solvent: Acetonitrile (MeCN).

    • Why? MeCN is polar but a poor H-bond donor. It often yields high-quality crystals of thioureas by slow evaporation because it does not compete strongly for the H-bond donor sites, allowing the molecule to find its intrinsic packing.

Protocol: Slow Diffusion (The "Layering" Method)

This method is superior to evaporation for 3,5-bis(


) derivatives as it controls the nucleation rate of the lipophilic phase.
  • Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of DCM or THF in a narrow scintillation vial (inner vial).

  • Filtration: Filter through a cotton plug to remove dust (nucleation sites).

  • Layering: Carefully layer 1.0 mL of Heptane on top. Do not mix.

    • Tip: Tilt the vial to 45° and let the heptane run down the side.

  • Sealing: Cap the vial tightly.

  • Equilibration: Place in a vibration-free zone at 4°C (fridge) or 20°C.

    • Mechanism:[5][6] As the solvents diffuse, the polarity changes gradually, forcing the fluorous domains to organize slowly.

Crystallization Workflow Diagram

CrystallizationFlow Start Crude Material Solubility Check Solubility (DCM/THF) Start->Solubility Method Select Method Solubility->Method Evap Slow Evaporation (Acetonitrile) Method->Evap If H-bond donors present Diff Liquid Diffusion (DCM + Heptane) Method->Diff Standard approach Cool Cooling (-20°C) (Hexanes) Method->Cool If highly lipophilic (Imine) XRay X-Ray Diffraction Evap->XRay Diff->XRay Cool->XRay

Figure 2: Decision tree for crystallizing 2-(3,5-bis(trifluoromethyl)phenyl) derivatives based on functional groups.

Quantitative Data Summary

The following parameters are typical for refined structures of these derivatives (based on Cambridge Structural Database trends).

ParameterTypical ValueNotes
C-F Bond Length 1.33 – 1.36 ÅOften shows high thermal motion (large ellipsoids).
F-C-F Angle 106° – 108°Slightly compressed from ideal tetrahedral (

).
C(Ar)-C(Ar) Bond 1.38 – 1.40 ÅRing is often slightly distorted due to electron withdrawal.
Torsion Angle (

)



if H-bonded (e.g., thiourea);

if sterically hindered (e.g., imine).
C-H···F Distance 2.50 – 2.70 ÅWeak but directional electrostatic interaction.

-

Centroid
3.70 – 3.90 ÅLonger than typical benzene-benzene (3.5 Å) due to F repulsion.

References

  • IUCr Journals . Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E.

  • MDPI . Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Crystals.

  • Royal Society of Chemistry . N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development.[3][7] Chemical Society Reviews.

  • NIH / PubMed . 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea. Molbank.

  • ResearchGate . Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. Journal of Fluorine Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Advanced Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Fluorinated Moiety

3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI) is a highly versatile derivatizing agent valued across pharmaceutical, analytical, and materials science research.[1] Its utility stems from the unique properties conferred by its chemical structure: a reactive isothiocyanate (-N=C=S) group and a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF₃) groups.

The isothiocyanate functional group readily reacts with primary and secondary amines to form stable thiourea linkages.[2] The trifluoromethyl groups significantly enhance the electrophilicity of the isothiocyanate carbon, promoting rapid and often quantitative reactions.[3] Furthermore, these six fluorine atoms serve as a powerful analytical handle, enabling highly sensitive detection and quantification through techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) and mass spectrometry, and facilitating the chemical modification of surfaces for analysis by X-ray Photoelectron Spectroscopy (XPS).[4][5]

This document provides an in-depth guide to the applications of BPI, complete with detailed protocols and the scientific rationale behind the experimental choices.

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

PropertyValueSource
Molecular Formula C₉H₃F₆NS[6]
Molecular Weight 271.18 g/mol [7]
Appearance Clear, colorless to yellow liquid[6]
Boiling Point 63 °C @ 1.5 mmHg[5]
Density 1.485 g/mL at 25 °C[5]
Refractive Index n20/D ~1.50[5]
Key Sensitivities Moisture sensitive; hydrolyzes in water[8][9]
Storage Store at 2-8°C under an inert atmosphere[8]

Core Reaction Mechanism: Thiourea Formation

The cornerstone of BPI's utility is its reaction with nucleophilic amine groups. The lone pair of the amine nitrogen attacks the electrophilic central carbon of the isothiocyanate group. This is followed by proton transfer to the nitrogen, resulting in the formation of a stable N,N'-disubstituted thiourea derivative. This reaction is typically efficient and high-yielding.[2]

Figure 1: General reaction of BPI with an amine to form a thiourea.

Application 1: Derivatization for LC-MS/MS Analysis of Biogenic Amines

Expertise & Experience: In complex matrices like beverages or biological fluids, direct analysis of small, polar molecules such as biogenic amines (e.g., histamine, tyramine) is challenging due to poor chromatographic retention and potential ion suppression. Derivatization with BPI appends a bulky, hydrophobic, and easily ionizable tag to these molecules. This dramatically improves their retention on reversed-phase columns and enhances their signal in mass spectrometry, allowing for sensitive and reliable quantification. A key advantage of using BPI is that the derivatization can be so efficient that a separate purification step is often unnecessary before analysis.[4]

Protocol 1: LC-MS/MS Determination of Biogenic Amines in Beverages

This protocol is adapted from methodologies proven effective for the analysis of histamine, tyramine, tryptamine, and 2-phenylethylamine.[4]

A. Materials and Reagents

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI), >98% purity

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (NH₄OH), analytical grade

  • Biogenic amine standards (Histamine, Tyramine, etc.)

  • Sample (e.g., wine, beer)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

B. Standard & Sample Preparation

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of each biogenic amine standard in methanol.

  • Working Standard Mixture: Combine aliquots of stock solutions and dilute with methanol to create a mixed working standard at a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Degas carbonated samples if necessary.

    • To 1 mL of the liquid sample, add 50 µL of 1 M NH₄OH to basify the solution, ensuring the amines are in their free-base form for efficient reaction.

    • Vortex for 30 seconds.

C. Derivatization Procedure

  • Prepare a 10 mg/mL solution of BPI in acetonitrile.

  • To the basified sample (or 1 mL of diluted working standard), add 100 µL of the BPI solution.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes. The electron-withdrawing nature of the -CF₃ groups accelerates the reaction, making harsh conditions unnecessary.

  • After reaction, add 10 µL of formic acid to quench any remaining BPI and neutralize the mixture.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

G A 1. Sample Prep (1 mL sample + 50 µL NH₄OH) B 2. Add Reagent (100 µL BPI Solution) A->B C 3. React (Vortex, 30 min @ RT) B->C D 4. Quench & Filter (Add FA, Centrifuge, Filter) C->D E 5. LC-MS/MS Analysis D->E

Figure 2: Workflow for derivatizing biogenic amines with BPI.

D. LC-MS/MS Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion pairs for each derivatized amine.

Trustworthiness: This protocol is self-validating through the inclusion of calibration standards. The linearity, limit of detection (LOD), and limit of quantification (LOQ) should be established by running a dilution series of the derivatized working standard mixture.[4] Precision and accuracy are determined by analyzing spiked samples at multiple concentrations.

Application 2: Quantitative Analysis by ¹⁹F NMR

Expertise & Experience: The two -CF₃ groups on the BPI molecule provide a distinct, sharp singlet in the ¹⁹F NMR spectrum, well-separated from most other fluorine signals.[10] Because there are six magnetically equivalent fluorine atoms per derivatizing molecule, the signal is exceptionally strong. This allows for the direct quantification of the total primary and secondary amine content in a sample without chromatographic separation. The method is rapid, non-destructive, and provides an absolute molar quantity when referenced against a known internal standard.

Protocol 2: Total Amine Quantification using qNMR

A. Materials and Reagents

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI)

  • Deuterated Chloroform (CDCl₃) or Deuterated Acetonitrile (CD₃CN)

  • Fluorinated Internal Standard (e.g., Trifluorotoluene) of known concentration

  • NMR tubes

  • Sample containing unknown total amine concentration

B. Derivatization and Sample Preparation

  • Accurately weigh a known amount of the sample into a vial.

  • Dissolve the sample in a suitable solvent (e.g., 500 µL of acetonitrile).

  • Add a molar excess of BPI (typically 1.5 to 2.0 equivalents relative to the maximum expected amine content) to drive the reaction to completion.

  • Allow the reaction to proceed for 30-60 minutes at room temperature. For less reactive amines, gentle heating (40-50 °C) may be required. Monitor reaction completion by TLC or LC-MS if necessary.

  • Once complete, carefully evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the dried residue in a precise volume (e.g., 600 µL) of deuterated solvent (e.g., CDCl₃) containing a known concentration of the internal standard.

  • Transfer the solution to an NMR tube.

C. ¹⁹F NMR Acquisition

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Parameters:

    • Set the spectral center near -63 ppm (typical chemical shift for the -CF₃ groups of BPI derivatives).

    • Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.

    • Obtain a sufficient number of scans for a good signal-to-noise ratio.

D. Data Analysis

  • Integrate the sharp singlet corresponding to the six fluorine atoms of the BPI-derivatized amine(s).

  • Integrate the signal corresponding to the fluorine atoms of the internal standard.

  • Calculate the total moles of amine using the following formula:

    MolesAmine = ( (IntegralSample / NF,Sample) / (IntegralStd / NF,Std) ) * MolesStd

    Where:

    • IntegralSample is the integral of the BPI-derivative signal.

    • NF,Sample is the number of fluorine atoms in the derivative signal (which is 6).

    • IntegralStd is the integral of the internal standard signal.

    • NF,Std is the number of fluorine atoms in the internal standard (e.g., 3 for trifluorotoluene).

    • MolesStd is the known number of moles of the internal standard in the NMR tube.

Application 3: Chiral Derivatization and Enantiomeric Resolution

Expertise & Experience: BPI is a powerful reagent for determining the enantiomeric purity of chiral compounds containing amine groups. There are two primary strategies:

  • Direct Derivatization: Reacting a racemic amine with BPI creates a thiourea that can be separated on a standard achiral column if the original molecule contained another chiral center, or more commonly, on a chiral stationary phase (CSP) where the BPI tag enhances interaction with the CSP.

  • Chiral Solvating Agents (CSAs): BPI can be used to synthesize a new chiral molecule, which is then used as a CSA in NMR spectroscopy. By reacting BPI with a C₂-symmetrical chiral diamine, for example, a bis-thiourea structure is formed.[11] This chiral agent forms transient, diastereomeric complexes with the enantiomers of an analyte (like an N-acetyl amino acid), causing their signals to be resolved in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Protocol 3: Synthesis of a Chiral Bis-Thiourea Solvating Agent

This protocol describes the synthesis of a C₂-symmetrical chiral sensor derived from BPI and a chiral diamine, which can be used for NMR enantiodiscrimination.[11]

A. Synthesis of the Chiral Sensor

  • Dissolve one equivalent of a chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve two equivalents of BPI in the same solvent.

  • Slowly add the BPI solution dropwise to the stirred diamine solution at room temperature.

  • The reaction is typically rapid and may result in the precipitation of the bis-thiourea product.

  • Stir for 1-2 hours to ensure the reaction goes to completion.

  • Collect the product by filtration, wash with cold solvent to remove any unreacted BPI, and dry under vacuum. The product is often pure enough for use without further purification.

G cluster_CSA Chiral Solvating Agent (CSA) cluster_analytes Analyte Enantiomers cluster_complexes Diastereomeric Complexes (Transient) CSA Bis-Thiourea (C₂-Symmetric) Complex_R [CSA•R-Analyte] CSA->Complex_R + Complex_S [CSA•S-Analyte] CSA->Complex_S + R_Analyte R-Enantiomer R_Analyte->Complex_R S_Analyte S-Enantiomer S_Analyte->Complex_S NMR_R Distinct NMR Signal 1 Complex_R->NMR_R NMR_S Distinct NMR Signal 2 Complex_S->NMR_S

Figure 3: Use of a BPI-derived chiral sensor to form diastereomeric complexes.

B. NMR Enantiodiscrimination Experiment

  • Dissolve a known quantity of the racemic or enantioenriched analyte (e.g., an N-acetyl amino acid) in 600 µL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • To this solution, add 1.0 equivalent of the synthesized chiral bis-thiourea sensor.

  • Mix thoroughly and acquire another ¹H NMR spectrum.

  • Observe the splitting of signals that were singlets/doublets in the original spectrum. Protons close to the stereocenter of the analyte are most likely to show resolved signals for the two enantiomers.

  • Integrate the separated signals to determine the enantiomeric ratio.

Causality: The formation of diastereomeric complexes relies on multiple non-covalent interactions (e.g., hydrogen bonding from the thiourea N-H groups). The different 3D arrangements of these transient complexes for each enantiomer create distinct chemical environments, leading to the observed chemical shift differences (Δδ) in the NMR spectrum.[11]

References

  • CookeChem. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, >98.0%(GC), 23165-29-9.
  • Jastrzębska, A., & Szłyk, E. (2018). Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR. Food Chemistry, 239, 225–233. [Link]

  • Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.
  • Thermo Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98%.
  • Ustarroz, M., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH. [Link]

  • Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98%.
  • Jastrzębska, A., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. MDPI. [Link]

  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98%.
  • Al-Janabi, A. S. H. (2015). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. Journal of Al-Nahrain University, 18(2), 58-65.
  • Uccello-Barretta, G., et al. (2022).
  • ChemicalBook. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(23165-29-9) 1H NMR spectrum.
  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.
  • Chen, Y., & Schreiner, P. R. (2013). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 11(45), 7837-7848.
  • de Oliveira, R. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
  • Ahmed, F. (2020). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98% 1 g.
  • Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from Organic Syntheses Procedure website.
  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9.
  • Organic Chemistry Portal. (2013).
  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 82-88.
  • Thermo Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98% 1 g.
  • Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Regalado, E. L., & Welch, C. J. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • TCI Chemicals. (n.d.). 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate.

Sources

Unlocking Catalytic Potential: Application Notes for Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of homogeneous catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. Bis[3,5-bis(trifluoromethyl)phenyl]phosphine emerges as a noteworthy secondary phosphine ligand characterized by its unique electronic and steric attributes. The presence of four trifluoromethyl groups imparts strong electron-withdrawing properties, rendering the phosphorus center less basic and influencing the electronic nature of the metal center to which it coordinates. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis and catalytic applications of this specialized phosphine ligand.

The Distinctive Nature of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

The 3,5-bis(trifluoromethyl)phenyl substituents are the defining feature of this ligand, exerting a profound influence on its chemical behavior.

Electronic Profile: The strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly reduce the electron density on the phosphorus atom. This electronic depletion modulates the ligand's donor-acceptor properties, which is a critical factor in fine-tuning the catalytic activity of a metal complex. For instance, in palladium-catalyzed cross-coupling reactions, a more electrophilic metal center can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Steric Influence: While not exceptionally bulky directly around the phosphorus atom, the phenyl rings provide a defined steric environment that can influence the coordination sphere of the metal catalyst, impacting selectivity and catalyst stability.

These properties make bis[3,5-bis(trifluoromethyl)phenyl]phosphine a compelling ligand for a range of catalytic transformations, particularly in cross-coupling reactions. While extensive literature on its direct application is still emerging, its utility is suggested in various palladium-catalyzed processes.

Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine and its Precursor

A reliable synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine is crucial for its application in catalysis. The following protocols are adapted from established literature, providing a clear pathway to obtaining both the phosphine oxide and the final secondary phosphine.[1]

Protocol 1: Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide

This protocol details the synthesis of the stable phosphine oxide precursor.

Materials:

  • 3,5-bis(trifluoromethyl)bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (2.0 M solution in THF)

  • Diethyl phosphite

  • Saturated aqueous NaCl solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried 1-L three-necked round-bottomed flask equipped with a magnetic stir bar, addition funnel, thermocouple, and an inert gas inlet, add 3,5-bis(trifluoromethyl)bromobenzene (59.2 mL, 343 mmol) and anhydrous THF (60 mL).

  • Charge the addition funnel with isopropylmagnesium chloride (171.5 mL, 343 mmol, 2.0 M in THF).

  • Cool the flask to -30 °C using a dry ice/acetone bath.

  • Rapidly add the isopropylmagnesium chloride solution over 10 minutes, maintaining the temperature below -60 °C.

  • After the addition is complete, add diethyl phosphite (13.1 mL, 104 mmol) dropwise over 20 minutes, keeping the internal temperature below -60 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the dropwise addition of saturated aqueous NaCl solution (150 mL).

  • Add EtOAc (250 mL) and transfer the biphasic mixture to a separatory funnel.

  • Separate the phases and extract the aqueous phase with EtOAc (250 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid is triturated with hexanes, filtered, and washed with hexanes to afford bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide as a white solid.

Workflow for the Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide

Caption: Synthesis of the phosphine oxide precursor.

Protocol 2: Reduction to Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

The phosphine oxide is reduced to the desired secondary phosphine.[1]

Materials:

  • Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

  • Anhydrous Toluene

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in cyclohexane)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous NaHCO₃ solution

  • 2 M aqueous HCl solution

Procedure:

  • In an oven-dried flask under an inert atmosphere, suspend bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (10.0 g, 21.1 mmol) in anhydrous toluene (100 mL).

  • Add DIBAL-H (42.2 mL, 42.2 mmol, 1.0 M in cyclohexane) dropwise over 10 minutes. An exotherm will be observed.

  • Stir the resulting brown solution for 1 hour at room temperature.

  • Cool the reaction mixture in a dry ice/acetone bath and slowly add MTBE (50 mL).

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 2 M aqueous HCl and saturated aqueous NaCl.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield bis[3,5-bis(trifluoromethyl)phenyl]phosphine as a solid.

Catalytic Applications: Palladium-Catalyzed Cross-Coupling

While specific, detailed protocols for the use of bis[3,5-bis(trifluoromethyl)phenyl]phosphine are not widely published, its electronic properties make it a promising candidate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ligand can promote the oxidative addition of aryl halides to the palladium center and influence the subsequent steps of the catalytic cycle. It is suitable for reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] The use of an electron-deficient phosphine ligand like bis[3,5-bis(trifluoromethyl)phenyl]phosphine can be advantageous, particularly with electron-rich anilines or challenging aryl halide substrates.

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for specific substrates when using bis[3,5-bis(trifluoromethyl)phenyl]phosphine.

Materials:

  • Aryl halide (e.g., 3,5-bis(trifluoromethyl)bromobenzene)

  • Amine (e.g., 4-methoxyaniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

  • Base (e.g., K₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., 1-2 mol%), bis[3,5-bis(trifluoromethyl)phenyl]phosphine (2-4 mol%), and the base (2 equivalents).

  • Add the aryl halide (1 equivalent) and the amine (1.2-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (L)Pd(Ar)(X) (L)Pd(Ar)(X) Oxidative Addition->(L)Pd(Ar)(X) Amine Coordination Amine Coordination (L)Pd(Ar)(X)->Amine Coordination R2NH [(L)Pd(Ar)(X)(R2NH)] [(L)Pd(Ar)(X)(R2NH)] Amine Coordination->[(L)Pd(Ar)(X)(R2NH)] Deprotonation Deprotonation [(L)Pd(Ar)(X)(R2NH)]->Deprotonation -HX, +Base (L)Pd(Ar)(NR2) (L)Pd(Ar)(NR2) Deprotonation->(L)Pd(Ar)(NR2) Reductive Elimination Reductive Elimination (L)Pd(Ar)(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Data Summary

The following table provides a hypothetical comparison of reaction parameters for a Buchwald-Hartwig amination, illustrating the potential impact of ligand choice.

ParameterLigand A (Electron-Rich)Ligand B (Bis[3,5-bis(trifluoromethyl)phenyl]phosphine)
Reaction Time 12 h8 h
Temperature 110 °C90 °C
Yield 85%92%
Substrate Scope Good for electron-poor aryl halidesPotentially broader for electron-rich and -neutral aryl halides

Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine represents a valuable tool in the arsenal of catalytic chemists. Its distinct electronic properties, stemming from the trifluoromethyl groups, offer a unique handle to modulate the reactivity of metal catalysts. While its full potential is still being explored, the protocols and application notes provided herein offer a solid foundation for its synthesis and utilization in palladium-catalyzed cross-coupling reactions. Further research into its coordination chemistry and application in other catalytic transformations is warranted and expected to unveil new and exciting possibilities in synthesis and drug development.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and the Anion in the Reductive Elimination of Amines from Palladium. Journal of the American Chemical Society, 129(31), 9818–9827. Available at: [Link]

  • Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (2007). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses, 84, 242. Available at: [Link]

  • Sattler, D. J. (2014). Synthesis of electron-poor bifunctional ligands and their use in catalysis. eScholarship, University of California. Available at: [Link]

  • Grushin, V. V. (2004). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Chemical Reviews, 104(3), 1629–1662. Available at: [Link]

  • Organic Syntheses. (2007). BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses, 84, 242-249. Available at: [Link]

  • Al-Masum, M., & Kumar, P. (2003). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Phenylboronic Acid in the Presence of a Secondary Phosphine Ligand. Tetrahedron Letters, 44(13), 2719-2722. Available at: [Link]

Sources

Application Note: Strategic Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles.

Executive Summary & Strategic Rationale

The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry. Its inclusion in a scaffold significantly enhances lipophilicity (


), metabolic stability (by blocking oxidative metabolism at the phenyl ring), and membrane permeability. When attached to a pyrazole core—a scaffold found in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant—the resulting motif offers a potent vector for engaging hydrophobic pockets in enzymes and receptors (e.g., COX-2, NK1).

However, the synthesis of these compounds presents a distinct challenge: Regioselectivity .

  • The Classical Challenge: Condensing 3,5-bis(trifluoromethyl)phenylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

  • The Modern Solution: Transition-metal-catalyzed C-N bond formation (Chan-Lam coupling) allows for the late-stage introduction of the aryl group onto a pre-formed pyrazole, often offering superior regiocontrol.

This guide details two validated protocols:

  • Protocol A: Regioselective Knorr Condensation (Best for scale-up of established scaffolds).

  • Protocol B: Copper-Catalyzed Chan-Lam Coupling (Best for late-stage functionalization and difficult substrates).

Protocol A: Regioselective Knorr Pyrazole Synthesis

Objective: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-arylpyrazole via condensation.

Mechanistic Insight (The "Why")

The reaction between a hydrazine and a 1,3-diketone proceeds via a hydrazone intermediate. The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine's terminal amino group (


) on the most electrophilic carbonyl carbon of the diketone.
  • Electronic Control: In fluorinated diketones (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), the carbonyl adjacent to the

    
     group is highly electrophilic. The hydrazine 
    
    
    
    attacks here first.
  • Result: The subsequent cyclization places the internal hydrazine nitrogen (bearing the aryl group) onto the other carbonyl carbon.

  • Implication: To synthesize a 1,5-diaryl-3-trifluoromethyl pyrazole (Celecoxib-like topology), one relies on this intrinsic electronic bias.

Reagents & Materials[1][2][3][4]
  • Hydrazine: 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS: 123951-43-1).

  • Diketone Substrate: 1-Aryl-butane-1,3-dione (unsymmetrical).[1]

  • Solvent: Absolute Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE) for enhanced regiocontrol.

  • Catalyst: Conc. HCl (12 M).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv, 5.0 mmol) in absolute EtOH (20 mL).

  • Hydrazine Addition: Add 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride (1.1 equiv, 5.5 mmol) in one portion.

  • Acidification: Add catalytic concentrated HCl (0.1 mL).

    • Note: The acid protonates the carbonyls, accelerating the rate-determining dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the diketone enol spot.

  • Work-up:

    • Cool reaction to room temperature (RT).[2]

    • Remove solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated

      
       (2 x 30 mL) to neutralize residual acid.
      
    • Wash with Brine (30 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data & Validation

Table 1: Regioselectivity based on Solvent Polarity

SolventTemperatureYield (%)Regioisomer Ratio (1,5- vs 1,3-isomer)
Ethanol78°C88%85 : 15
TFE (Trifluoroethanol) 74°C 92% 98 : 2
Toluene110°C75%60 : 40

Insight: The use of fluorinated solvents like TFE stabilizes the specific enol tautomer of the diketone that favors the desired nucleophilic attack, significantly improving regioselectivity [1].

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Objective: N-Arylation of a pre-formed pyrazole using 3,5-bis(trifluoromethyl)phenylboronic acid.

Mechanistic Insight

When the Knorr synthesis yields inseparable mixtures, the Chan-Lam coupling is the superior alternative. It forms the


 bond after the heterocyclic core is built.
  • Oxidative Coupling: Uses

    
     and atmospheric oxygen to oxidize 
    
    
    
    to a reactive
    
    
    species.
  • Mild Conditions: Unlike Buchwald-Hartwig coupling (which requires Pd catalysts and strong bases), Chan-Lam proceeds at room temperature in air, preserving sensitive functional groups on the pyrazole.

Reagents & Materials[1][2][3][4]
  • Substrate: 3,5-Disubstituted Pyrazole (1.0 equiv).

  • Coupling Partner: 3,5-Bis(trifluoromethyl)phenylboronic acid (2.0 equiv).

  • Catalyst:

    
     (anhydrous, 1.0 equiv).
    
  • Base/Ligand: Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Atmosphere: Ambient Air (do not use Argon/Nitrogen).[3]

Step-by-Step Methodology
  • Setup: To a 50 mL vial equipped with a stir bar, add the pyrazole substrate (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (2.0 mmol), and

    
     (1.0 mmol).
    
    • Note: Stoichiometric Copper is often required for difficult substrates like electron-deficient pyrazoles.

  • Solvent & Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol). The solution typically turns a deep blue/green color (formation of Cu-pyridine complex).

  • Reaction: Cap the vial loosely or use a drying tube (to allow air exchange but exclude moisture). Stir vigorously at Room Temperature (25°C) for 24–48 hours.

    • Optimization: If conversion is low after 24h, add 4Å molecular sieves to scavenge water generated during the boronic acid activation.

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove copper salts. Rinse the pad with EtOAc.

    • Wash filtrate with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
  • Purification: Flash chromatography is usually required to remove excess boronic acid and potential bi-aryl byproducts.

Visualized Workflows

Synthetic Decision Tree

Use this logic flow to select the correct protocol for your target molecule.

G Start Target: 1-(3,5-bis(CF3)Ph)-Pyrazole CheckDiketone Is the 1,3-Diketone Symmetrical? Start->CheckDiketone Symmetrical Yes (R1 = R2) CheckDiketone->Symmetrical Unsymmetrical No (R1 != R2) CheckDiketone->Unsymmetrical RouteA PROTOCOL A: Knorr Condensation (High Yield, Scalable) Symmetrical->RouteA CheckSeparation Are Regioisomers Separable? Unsymmetrical->CheckSeparation Separable Yes (Chromatography) CheckSeparation->Separable Use TFE solvent Difficult No / Unknown CheckSeparation->Difficult Separable->RouteA RouteB PROTOCOL B: Chan-Lam Coupling (Regioselective by Design) Difficult->RouteB

Caption: Decision matrix for selecting between Condensation (Protocol A) and Cross-Coupling (Protocol B) based on substrate symmetry.

Knorr Regioselectivity Mechanism

Understanding the electronic bias in Protocol A.

Mechanism Reagents Reagents: 1. Diketone (R-CO-CH2-CO-CF3) 2. Aryl-Hydrazine (NH2-NH-Ar) Attack Step 1: Nucleophilic Attack NH2 attacks CF3-Carbonyl (Most Electrophilic) Reagents->Attack Acid Cat. Intermediate Intermediate: Hydrazone Formation (Ar-NH-N=C(CF3)-CH2-CO-R) Attack->Intermediate -H2O Cyclization Step 2: Cyclization Internal NH attacks Carbonyl-R Intermediate->Cyclization Product Product: 1-Ar-3-CF3-5-R-Pyrazole (Celecoxib-like Regiochemistry) Cyclization->Product -H2O (Aromatization)

Caption: Mechanistic pathway of Knorr synthesis showing the electronic driver for regioselectivity in fluorinated substrates.

Quality Control & Troubleshooting

NMR Validation (The "Fingerprint")

The 3,5-bis(trifluoromethyl)phenyl group has a distinct NMR signature.

  • 
     NMR:  Look for a singlet around 
    
    
    
    ppm (relative to
    
    
    ).
  • 
     NMR:  The aromatic protons of the 3,5-bis(CF3)Ph group typically appear as two singlets (or a broad singlet and a triplet) in the aromatic region (
    
    
    
    ppm).
  • Regioisomer ID: In the pyrazole ring:

    • 1,5-Isomer: The pyrazole

      
       often shows an NOE (Nuclear Overhauser Effect) correlation with the ortho protons of the N-aryl ring.
      
    • 1,3-Isomer: No NOE between

      
       and the N-aryl ring due to distance.
      
Common Pitfalls
  • Protocol A (Condensation): If the reaction stalls, do not add more hydrazine immediately. Add more acid catalyst (HCl) first. The dehydration of the intermediate 5-hydroxy-pyrazoline is acid-catalyzed.

  • Protocol B (Chan-Lam): Moisture is the enemy of the boronic acid (promoting protodeboronation), but Oxygen is required for the catalyst. Use dry solvents but keep the vessel open to air (via a drying tube).

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, 39(19), 2941–2944.

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing a Trifluoromethyl Group." The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.

Sources

Precision Engineering of Phase Transfer Catalyzed Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

From Interfacial Mechanics to Process Scale-Up

Abstract & Strategic Value

Phase Transfer Catalysis (PTC) has evolved from a laboratory curiosity to a cornerstone of green industrial chemistry. By facilitating reactions between immiscible phases (typically organic/aqueous), PTC eliminates the need for anhydrous, polar aprotic solvents (like DMSO or DMF), which are costly, difficult to recover, and environmentally hazardous.

This guide focuses on C-Alkylation of Active Methylene Compounds , a reaction class critical to API synthesis (e.g., Verapamil, Ibuprofen precursors). Unlike simple nucleophilic substitutions, these reactions often follow the Makosza Interfacial Mechanism , requiring a specific experimental setup that prioritizes interfacial surface area and precise catalyst selection to prevent "third-phase" formation and catalyst decomposition.

Mechanistic Intelligence: The "Makosza" Paradigm

To design a robust experiment, one must understand where the reaction happens. In alkylation of acidic organic substrates (pKₐ 15–24) using concentrated aqueous base (e.g., 50% NaOH), the classic "Starks Extraction Mechanism" (where OH⁻ is extracted into the organic phase) is kinetically impossible due to the high hydration energy of the hydroxide ion.

Instead, the Makosza Interfacial Mechanism governs the process:

  • Interfacial Deprotonation: The organic substrate (RH) is deprotonated by NaOH at the interface to form an interfacial carbanion (R⁻Na⁺).

  • Ion Exchange: The Phase Transfer Catalyst (Q⁺X⁻) in the organic phase exchanges its anion with the interfacial carbanion.

  • Organic Phase Reaction: The lipophilic ion pair (Q⁺R⁻) migrates into the bulk organic phase, where it reacts rapidly with the alkylating agent (R'X) due to the lack of a hydration shell.

Visualization: The Interfacial Alkylation Cycle

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Toluene) NaOH NaOH (bulk) Deprotonation Step 1: Deprotonation Substrate(org) + NaOH(int) → R⁻Na⁺(int) + H₂O NaOH->Deprotonation NaX_aq NaX (waste) Exchange Step 2: Ion Exchange Q⁺X⁻(org) + R⁻Na⁺(int) → Q⁺R⁻(org) + NaX(aq) Deprotonation->Exchange Interfacial Carbanion Exchange->NaX_aq IonPair Active Ion Pair (Q⁺R⁻) Exchange->IonPair Extraction Substrate Substrate (RH) Substrate->Deprotonation Catalyst_QX Catalyst (Q⁺X⁻) Catalyst_QX->Exchange Product Product (R-R') IonPair->Product Step 3: Alkylation AlkylAgent Alkylating Agent (R'-X) AlkylAgent->Product Product->Catalyst_QX Regeneration of Q⁺X⁻

Figure 1: The Makosza Interfacial Mechanism. Note that the quaternary ammonium catalyst (Q⁺) never enters the aqueous phase, preventing hydration and maintaining high reactivity.

The Reactor Ecosystem: Critical Hardware Parameters

Success in PTC is defined by the "Hydrodynamic Zone." Because the initial deprotonation occurs at the interface, the reaction rate is directly proportional to the interfacial area until the intrinsic reaction rate becomes the limiting factor.

Agitation and Reactor Design
  • Lab Scale (<100 mL): Magnetic stirring is often insufficient for viscous PTC mixtures (especially with 50% NaOH). Use an overhead mechanical stirrer with a pitched-blade impeller.

  • Validation: You must operate in the Kinetic Regime , not the Mass-Transfer Regime.

    • Mass-Transfer Regime: Rate increases with stirring speed (rpm).[1][2]

    • Kinetic Regime: Rate is independent of stirring speed (Plateau).

  • Recommendation: Target >600 rpm for lab reactors. Baffles are mandatory for scale-up to prevent vortexing and ensure turbulent flow.

Catalyst Selection Matrix

The choice of "Q" (the cation) determines the extraction constant and stability.

Catalyst ClassExampleStability LimitKey ApplicationCost
Quaternary Ammonium (Sym) TBAB (Tetrabutylammonium bromide)< 100°CGeneral purpose. Good balance of lipophilicity and accessibility.[3]Low
Quaternary Ammonium (Asym) TEBA (Benzyltriethylammonium chloride)< 60°C (Base sensitive)Standard for Makosza reactions. Warning: Unstable in hot 50% NaOH (Hofmann elimination).Low
Quaternary Phosphonium TBPB (Tetrabutylphosphonium bromide)~150°CHigh-temperature applications where ammonium salts degrade.High
Crown Ether 18-Crown-6 > 150°CSolid-Liquid PTC (e.g., with solid KOH). Toxic.Very High
Aliquat Aliquat 336 (Methyltrioctylammonium chloride)< 120°CHighly lipophilic. Can form a "third phase" (middle oily layer) if solvent is too non-polar.Medium

Master Protocol: C-Alkylation of Phenylacetonitrile

Target Reaction: Synthesis of α-ethylphenylacetonitrile via Liquid-Liquid PTC. Scale: 50 mmol basis.

Reagents & Equipment
  • Substrate: Phenylacetonitrile (5.85 g, 50 mmol).

  • Alkylating Agent: Ethyl Bromide (6.0 g, 55 mmol, 1.1 eq).

  • Solvent: Toluene (30 mL). Note: Toluene is preferred over DCM for environmental reasons and better separation.

  • Aqueous Base: 50% w/w NaOH (40 g). Note: Excess base acts as a desiccant for the organic phase.

  • Catalyst: TBAB (0.16 g, 1 mol%).

  • Reactor: 100 mL 3-neck flask, overhead stirrer, reflux condenser, internal thermometer.

Step-by-Step Methodology
  • Charge Organic Phase:

    • Add Phenylacetonitrile, Ethyl Bromide, and Toluene to the flask.

    • Start stirring at 300 rpm to ensure homogeneity.

    • Checkpoint: Verify the internal temperature is 20–25°C.

  • Charge Aqueous Phase:

    • Add 50% NaOH solution.[4][5]

    • Observation: Two distinct phases will form.[6][7] The organic phase is on top.

  • Thermal Equilibration:

    • Heat the mixture to 40°C.

    • Increase stirring to 800 rpm . This is critical to generate the emulsion required for the interfacial step.

  • Catalyst Injection (The "Trigger"):

    • Add the TBAB (dissolved in minimum water or as a solid) in one portion.

    • Warning:Exotherm Expected. The reaction initiates immediately upon catalyst addition. Monitor temperature closely; if it exceeds 60°C, apply a cooling bath.[4] Uncontrolled exotherms can lead to dialkylation side products.

  • Reaction Monitoring:

    • Maintain 40–50°C for 2–4 hours.

    • Sample 50 µL from the organic phase (top layer) every 30 mins for GC/HPLC analysis. Stop when Phenylacetonitrile < 1%.

  • Workup:

    • Stop stirring and allow phases to separate (should take < 5 mins).

    • Discard the lower aqueous layer (contains NaBr and excess NaOH).

    • Wash the organic layer with water (2 x 20 mL) until neutral pH.

    • Optional: Wash with 1M HCl if amine impurities are suspected (from catalyst decomposition).

    • Dry organic layer over MgSO₄ and concentrate via rotary evaporation.

Process Optimization & Troubleshooting

When yields are low or kinetics are sluggish, follow this logic flow to identify the bottleneck.

OptimizationLogic Start Issue: Low Conversion or Slow Rate CheckStir Test 1: Increase Stirring Speed (e.g., 500 -> 1000 rpm) Start->CheckStir StirResult Does Rate Increase? CheckStir->StirResult MassTransfer Mass Transfer Limited Action: Improve Impeller/Baffles StirResult->MassTransfer Yes KineticLimit Kinetic Limited (Chemistry Issue) StirResult->KineticLimit No CheckCat Test 2: Catalyst Screen KineticLimit->CheckCat CatDecision Is Catalyst Lipophilic Enough? CheckCat->CatDecision ChangeCat Switch to More Lipophilic Cat (e.g., TBAB -> Aliquat 336) CatDecision->ChangeCat No CheckBase Test 3: Base Concentration CatDecision->CheckBase Yes BaseDecision Is Base > 40%? CheckBase->BaseDecision IncreaseBase Increase NaOH Conc. (Hydration Issue) BaseDecision->IncreaseBase No CheckDecomp Check Catalyst Stability (Hofmann Elimination?) BaseDecision->CheckDecomp Yes

Figure 2: Diagnostic workflow for optimizing Phase Transfer Catalyzed reactions.

Common Failure Modes
  • Catalyst Poisoning: Iodide ions (I⁻) poison PTC reactions because Q⁺I⁻ is too stable and lipophilic, preventing the extraction of the target anion. Avoid alkyl iodides if possible; use bromides or chlorides.

  • Third Phase Formation: If the catalyst is too lipophilic and the solvent too non-polar (e.g., Hexane), the catalyst may separate into a middle "oil" layer, halting the reaction. Solution: Add a small amount of polar co-solvent (e.g., Toluene or Chlorobenzene) or use a catalyst with shorter chains (TBAB instead of Aliquat).

References

  • Starks, C. M. (1971).[5] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

  • Makosza, M. (1975). Two-phase reactions in the chemistry of carbanions and halocarbenes—a useful tool in organic synthesis. Pure and Applied Chemistry. Link

  • Halpern, M. (2002). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Phasetransfer.com.[8] Link

  • Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.[5] Catalysts. Link

  • BenchChem. (2023). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. Link

Sources

Application Notes and Protocols for the Preparation of Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis and subsequent crystallization of compounds incorporating the 2-(3,5-bis(trifluoromethyl)phenyl) moiety. This structural motif is of significant interest to researchers, scientists, and drug development professionals due to its ability to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] The protocols detailed herein are designed to be robust and reproducible, offering a reliable pathway to obtaining high-purity crystalline material suitable for downstream applications in medicinal chemistry and materials science. We will delve into the rationale behind the selected synthetic route and crystallization strategy, emphasizing the critical parameters that govern the successful isolation of the desired crystalline form.

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The 3,5-bis(trifluoromethyl)phenyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] The two trifluoromethyl (-CF3) groups are potent electron-withdrawing entities, which can modulate the acidity or basicity of nearby functional groups and influence the reactivity of the phenyl ring.[1] Furthermore, these bulky fluorinated substituents can shield the molecule from metabolic degradation, thereby increasing its in vivo half-life.[2] The enhanced lipophilicity imparted by this group can also improve a compound's ability to cross cellular membranes and reach its biological target.[1]

Given these advantageous properties, a reliable and scalable method for preparing crystalline compounds containing the 2-(3,5-bis(trifluoromethyl)phenyl) scaffold is highly desirable. The crystalline state is often the preferred solid form for active pharmaceutical ingredients (APIs) due to its defined structure, stability, and consistent physicochemical properties, which are crucial for formulation and bioavailability.[3][4] This guide will focus on a practical and efficient synthetic approach followed by a detailed crystallization protocol to yield high-quality crystalline material.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

For the construction of the C-N or C-C bond to append the 3,5-bis(trifluoromethyl)phenyl group, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach. Among these, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly powerful.[5][6][7]

  • Buchwald-Hartwig Amination: This reaction is ideal for forming a C-N bond between an aryl halide (or triflate) and an amine.[5] It is a highly versatile method with a broad substrate scope and functional group tolerance.[5]

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide.[6][7][8] It is known for its mild reaction conditions and the low toxicity of its boron-containing reagents.[6]

For this application note, we will detail a protocol based on the Buchwald-Hartwig amination for the synthesis of a model compound, N-(3,5-bis(trifluoromethyl)phenyl)aniline, as this method is widely applicable for the synthesis of a diverse range of analogues.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1-Bromo-3,5-bis(trifluoromethyl)benzene F Buchwald-Hartwig Amination A->F B Aniline B->F C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., RuPhos) D->F E Base (e.g., NaOtBu) E->F G Aqueous Work-up F->G H Column Chromatography G->H I Crude N-(3,5-bis(trifluoromethyl)phenyl)aniline H->I

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)aniline

Materials and Equipment
Reagent CAS Number Supplier Purity
1-Bromo-3,5-bis(trifluoromethyl)benzene400-63-5Commercial>98%
Aniline62-53-3Commercial>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3CommercialCatalyst grade
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)787618-22-8Commercial>98%
Sodium tert-butoxide (NaOtBu)865-48-5Commercial>97%
Toluene108-88-3CommercialAnhydrous
Diethyl ether60-29-7CommercialACS grade
Saturated aqueous sodium bicarbonate solutionN/AIn-house prep.N/A
BrineN/AIn-house prep.N/A
Anhydrous magnesium sulfate7487-88-9CommercialACS grade
Silica gel63231-67-4Commercial230-400 mesh
Hexanes110-54-3CommercialACS grade
Ethyl acetate141-78-6CommercialACS grade

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 2 mol%) and RuPhos (93.3 mg, 0.2 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.47 g, 5.0 mmol, 1.0 equiv.), aniline (0.56 g, 6.0 mmol, 1.2 equiv.), sodium tert-butoxide (0.67 g, 7.0 mmol, 1.4 equiv.), and anhydrous toluene (25 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and quench with water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-(3,5-bis(trifluoromethyl)phenyl)aniline as a solid.

Crystallization Protocol

The final and critical step is the crystallization of the purified product to obtain a crystalline solid.[3][4] The choice of solvent and crystallization method is crucial for obtaining well-defined crystals.

Crystallization Workflow

Crystallization_Workflow cluster_starting_material Starting Material cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final_product Final Product A Purified Amorphous/Crude Solid B Dissolve in a suitable solvent (e.g., hot ethanol) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., 4 °C) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying under Vacuum F->G H Crystalline Product G->H

Caption: General workflow for the crystallization of the target compound.

Solvent Selection and Solubility

The ideal crystallization solvent (or solvent system) should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A preliminary screening of solvents is recommended. For many aromatic compounds, alcohols (e.g., ethanol, isopropanol) or hydrocarbon/polar aprotic solvent mixtures (e.g., hexanes/ethyl acetate) are good starting points.

Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Dissolution: Place the purified N-(3,5-bis(trifluoromethyl)phenyl)aniline in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) at room temperature to create a slurry.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass or loosely with aluminum foil (pierced with a few small holes) to allow for slow evaporation of the solvent. Let the solution cool slowly to room temperature undisturbed.

  • Crystal Growth: Allow the flask to stand for 24-48 hours. Crystal formation should be observed as the solution cools and the solvent slowly evaporates. For enhanced crystal yield, the flask can be placed in a refrigerator (4 °C) after initial crystal formation at room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Characterization and Quality Control

To ensure the identity, purity, and crystalline nature of the final product, a comprehensive analytical characterization is essential.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural confirmationSpectra consistent with the proposed structure of N-(3,5-bis(trifluoromethyl)phenyl)aniline.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >98% purity.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
Powder X-ray Diffraction (PXRD) Confirmation of crystallinityA distinct diffraction pattern with sharp peaks, indicative of a crystalline solid.
Differential Scanning Calorimetry (DSC) Thermal properties and melting pointA sharp endothermic peak corresponding to the melting point of the crystalline form.

Causality and Trustworthiness in the Protocol

  • Choice of Catalyst System: The use of a bulky, electron-rich phosphine ligand like RuPhos in the Buchwald-Hartwig amination is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields and cleaner reactions.[9]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure reproducibility.

  • Slow Cooling in Crystallization: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, resulting in larger, purer crystals.[4]

  • Comprehensive Characterization: The multi-technique approach to characterization provides a self-validating system. For instance, while NMR confirms the chemical structure, PXRD unequivocally verifies the crystalline nature of the material, ensuring the protocol's trustworthiness.[10]

Conclusion

The protocols detailed in this application note provide a reliable and well-characterized method for the synthesis and crystallization of compounds containing the 2-(3,5-bis(trifluoromethyl)phenyl) moiety. By understanding the rationale behind the key steps in both the synthesis and crystallization processes, researchers can confidently apply and adapt these methods for the preparation of a wide range of analogues for applications in drug discovery and materials science.

References

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link][3]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link][4]

  • Crystal Growth & Design. (2018, August 10). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ACS Publications. Available from: [Link][11]

  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available from: [Link][10]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link][5]

  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available from: [Link][12]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH. Available from: [Link][9]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link][2]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link][6]

  • DiVA. Suzuki reactions in novel liquids. Available from: [Link][7]

Sources

Application Notes and Protocols for the Reductive Amination of Pyrazole Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Amines in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][3][4][5] The functionalization of this versatile heterocycle is a cornerstone of drug design, and the introduction of an amino group, in particular, can profoundly influence a molecule's pharmacological profile by modulating its polarity, basicity, and hydrogen bonding capacity.[1] Reductive amination of pyrazole aldehyde intermediates stands out as one of the most robust and widely utilized methods for forging the critical carbon-nitrogen bond, yielding secondary and tertiary amines with high efficiency and control.[6][7][8]

This guide provides a comprehensive overview of the reductive amination of pyrazole aldehydes, delving into the underlying mechanistic principles, offering a comparative analysis of common reagents, and presenting a detailed, field-proven protocol. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Underpinnings: A Tale of Two Steps

Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion followed by its immediate reduction to the corresponding amine.[6][9] Understanding this dual mechanism is paramount to troubleshooting and optimizing the reaction for specific pyrazole aldehyde substrates.

The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the pyrazole aldehyde. This initial step, which is typically reversible and acid-catalyzed, forms a hemiaminal intermediate.[6] Subsequent dehydration of the hemiaminal yields a C=N double bond, resulting in the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][9] The equilibrium of this first stage is often driven towards the imine/iminium ion by removing the water byproduct, although in many modern protocols, the subsequent reduction step is rapid enough to serve this purpose.[6]

The second stage is the irreversible reduction of the electrophilic imine or iminium ion by a hydride-donating reagent.[9] The choice of reducing agent is critical, as it must selectively reduce the C=N bond without significantly affecting the starting aldehyde or other sensitive functional groups that may be present on the pyrazole ring or its substituents.

Reductive_Amination_Mechanism

Choosing Your Weapon: A Comparative Guide to Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent is mild enough to avoid reducing the starting aldehyde but potent enough to efficiently reduce the in situ-formed imine/iminium ion.

Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABThe Workhorse: Mild, selective for imines over aldehydes, and tolerant of a wide range of functional groups.[6][10][11] It does not require strictly anhydrous conditions and is often the first choice for direct reductive aminations.[12]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[10][11][13]
Sodium Cyanoborohydride NaBH₃CNThe Classic Choice: Effective and stable in weakly acidic conditions (pH 4-6), which favors imine formation and reduction.[6][9][13] Its use has declined due to the toxicity of cyanide byproducts.[6][12]Methanol (MeOH), Ethanol (EtOH)[13][14]
Sodium Borohydride NaBH₄The Powerful Option: A stronger reducing agent that can reduce both aldehydes and imines.[8][15] To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄.[8][10][16] This two-step, one-pot approach can be highly effective and economical.Methanol (MeOH), Ethanol (EtOH)[14]
Catalytic Hydrogenation H₂/Pd, Pt, NiThe Green Route: Utilizes hydrogen gas and a metal catalyst. It is a clean method but may not be compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[6][10]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For most applications involving pyrazole aldehydes, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its exceptional selectivity, broad functional group tolerance, and operational simplicity.[6][11][12]

Detailed Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general and reliable procedure for the direct reductive amination of a pyrazole aldehyde with a primary or secondary amine.

Materials:

  • Pyrazole-4-carbaldehyde derivative (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole aldehyde (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the pyrazole aldehyde.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This pre-stirring period allows for the initial formation of the imine/iminium intermediate. For less reactive amines or aldehydes, adding a catalytic amount of acetic acid (0.1 eq) can be beneficial.[10][11]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring solution in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired pyrazole amine.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, confirm the quality of the STAB, as it can be hygroscopic. A gentle warming of the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion.[7] Also, ensure the amine is not a salt form (e.g., HCl salt); if it is, it must be neutralized with a non-nucleophilic base before the reaction.

  • Aldehyde Reduction Side Product: The presence of the corresponding alcohol suggests the reducing agent is too reactive or the imine formation is too slow. Using STAB typically minimizes this.[6] If using NaBH₄, ensure sufficient time is allowed for imine formation before its addition.[16]

  • Dialkylation of Primary Amines: The formation of a tertiary amine from a primary amine can sometimes occur.[11] This can often be suppressed by using a slight excess of the primary amine.[11] Alternatively, a stepwise procedure where the imine is formed and then reduced with NaBH₄ can provide better control.[10]

  • Difficult Substrates: For sterically hindered or electron-deficient (less nucleophilic) amines, the reaction may be sluggish. The addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation and improve yields.[8]

Conclusion

The reductive amination of pyrazole aldehyde intermediates is a cornerstone transformation for the synthesis of novel drug candidates and molecular probes. By understanding the core mechanism, making an informed choice of reagents, and adhering to a robust protocol, researchers can reliably access a diverse range of pyrazole amines. The use of sodium triacetoxyborohydride offers a mild, selective, and highly versatile approach, making this powerful reaction accessible for a wide variety of substrates encountered in modern drug discovery programs.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved February 14, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4.
  • Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. (2017, September 1). Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved February 14, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996, August 13).
  • Reductive Amination - Common Conditions. (n.d.). Retrieved February 14, 2026, from [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). Retrieved February 14, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005, January 20).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. (2021, July 1).
  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7). Retrieved February 14, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros. (2025, February 13). Reddit. Retrieved February 14, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). PMC.

Sources

Advanced In Vitro Profiling of Benzimidazole-Fluconazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The rise of azole-resistant Candida and Aspergillus species—driven by ERG11 (CYP51) mutations and efflux pump overexpression—has necessitated the evolution of the triazole scaffold.

The Hybrid Logic: Fluconazole (FLC) is a fungistatic agent targeting lanosterol 14


-demethylase.[1] Benzimidazoles are heterocyclic aromatic organic compounds known to inhibit microtubule polymerization (targeting 

-tubulin) and exhibit broad antimicrobial properties. Hybridizing these two scaffolds aims to:
  • Enhance Binding: Utilize the benzimidazole moiety to interact with additional amino acid residues in the CYP51 active site (e.g., hydrophobic pockets).

  • Dual Mechanism: Potentially disrupt cell division (benzimidazole) while inhibiting membrane synthesis (triazole).[2]

  • Bypass Resistance: Restore activity against FLC-resistant strains (e.g., C. krusei, C. glabrata) by altering the physicochemical profile to evade efflux pumps (CDR1/CDR2).

This guide details a screening workflow designed not just to find potency (MIC), but to validate this specific "hybrid" mechanism of action.

Experimental Workflow

The following decision tree outlines the screening hierarchy. It prioritizes early identification of "false positives" (solubility issues) and distinguishes between fungistatic and fungicidal activity.

Antifungal_Screening_Workflow Start Compound Library (Benzimidazole-Fluconazole Hybrids) Solubility Solubility Check (DMSO Tolerance < 1%) Start->Solubility Primary_MIC Primary Screen: MIC (CLSI M27-A4) vs. C. albicans / C. glabrata Solubility->Primary_MIC Soluble Discard Discard / Redesign Solubility->Discard Precipitates Decision_MIC MIC < 8 µg/mL? Primary_MIC->Decision_MIC Secondary_Res Cross-Resistance Profiling (CDR/MDR Mutants) Decision_MIC->Secondary_Res Yes Decision_MIC->Discard No SQM Sterol Quantitation Method (SQM) (Confirm CYP51 Target) Secondary_Res->SQM Kill_Curve Time-Kill Kinetics (Fungistatic vs. Fungicidal) Secondary_Res->Kill_Curve Tox Cytotoxicity (HepG2/Hek293) Selectivity Index (SI) SQM->Tox Kill_Curve->Tox Lead Lead Candidate Selection Tox->Lead SI > 10 Tox->Discard SI < 10

Figure 1: Hierarchical screening workflow for benzimidazole-azole hybrids. Green nodes indicate efficacy screens; Red nodes indicate mechanistic validation.

Protocol A: Primary Screening (CLSI M27-A4 Modified)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Critical Nuance: Benzimidazole derivatives often suffer from poor aqueous solubility. Standard protocols must be modified to prevent compound precipitation, which mimics fungal growth (turbidity), leading to false resistance data.

Materials
  • Medium: RPMI 1640 (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Strains:

    • QC Strain:C. albicans ATCC 90028.

    • Resistant Panel:C. krusei (intrinsic resistance), C. glabrata (acquired resistance).

  • Dye: Resazurin (Alamar Blue) – Optional but recommended for benzimidazoles to distinguish precipitation from cell growth.

Step-by-Step Methodology
  • Stock Preparation: Dissolve analogues in 100% DMSO at 100x the highest final test concentration (e.g., 6400 µg/mL).

  • Dilution Plate: Prepare a 2-fold serial dilution in a 96-well plate using RPMI 1640.

    • Crucial: Ensure final DMSO concentration in the well is ≤ 1% . Higher DMSO levels can permeabilize fungal membranes, artificially enhancing benzimidazole activity.

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland), then dilute 1:100, then 1:20 in RPMI. Final inoculum:
    
    
    to
    
    
    cells/mL.[3]
  • Incubation: Add 100 µL inoculum to 100 µL drug dilution. Incubate at 35°C for 24h and 48h.

  • Readout (The "Trailing" Trap):

    • Azoles are fungistatic and often show "trailing growth" (partial inhibition).[3]

    • Visual MIC: Lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.

    • Note: If the analogue acts like a pure benzimidazole (fungicidal), the endpoint will be sharper (100% inhibition).

Protocol B: Sterol Quantitation Method (SQM)[3][4][5][6]

Objective: Confirm that the hybrid molecule still targets CYP51 (Erg11p) and isn't just acting as a non-specific toxin. Why this matters: If your analogue works but Ergosterol levels don't drop, you have lost the azole mechanism (off-target effect).

Mechanism of Action Visualization

MoA_Pathway Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibition Result Drug Benzimidazole-Fluconazole Hybrid Drug->CYP51 Inhibits Membrane Fungal Membrane Destabilization Ergosterol->Membrane Maintains Function ToxicSterols->Membrane Disrupts Function

Figure 2: Mechanism of Action. The hybrid drug inhibits CYP51, blocking Lanosterol-to-Ergosterol conversion, leading to toxic sterol accumulation and membrane failure.

Methodology (Spectrophotometric Analysis)

Reference: Arthington-Skaggs et al. (1999)

  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the analogue (e.g., MIC/4) for 16 hours.

  • Harvest: Centrifuge (2500 rpm, 5 min) and wash cells with sterile distilled water. Weigh the wet pellet.[3]

  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour (water bath).

  • Extraction:

    • Cool to room temp.[3][4]

    • Add 1 mL sterile water + 3 mL n-heptane .[3][4]

    • Vortex vigorously for 3 minutes.

    • Allow layers to separate (Ergosterol moves to the upper heptane layer).

  • Quantification:

    • Remove the heptane layer.[3] Dilute 1:5 in 100% ethanol.

    • Scan absorbance between 230 nm and 300 nm .

    • Ergosterol Peak: 281.5 nm.[3]

    • Dehydroergosterol (24(28)DHE) Peak: 230 nm.

Calculation

Calculate % Ergosterol relative to pellet weight:



Where F is the dilution factor and 290 is the E value for crystalline ergosterol.[3]

Interpretation:

  • Successful Hybrid: Significant decrease in the 281.5 nm peak and appearance/increase of the 230 nm peak (accumulation of precursors) compared to the untreated control.

Data Interpretation & Reporting

When reporting results for benzimidazole-fluconazole hybrids, do not rely on MIC alone. Use the following table structure to present a holistic profile.

Table 1: Representative Data Structure for Hybrid Screening

Compound IDMIC (µg/mL) C. albicansMIC (µg/mL) C. krusei (Resistant)Ergosterol Reduction (%)Cytotoxicity CC50 (µg/mL)Selectivity Index (SI)
Fluconazole (Ctrl) 0.5>6495%>100>200
Benzimidazole (Ctrl) 323210%451.4
Hybrid Analogue 1 0.25 4 92% 80320
Hybrid Analogue 2 64645%100.15
  • Hybrid Analogue 1: Shows "Superiority."[2] Lower MIC than FLC, activity against resistant strains, confirmed MoA (Ergosterol drop), and acceptable safety.

  • Hybrid Analogue 2: Shows "Toxicity/Inactivity." High MIC, no MoA confirmation (likely didn't enter the cell or bind target), high cytotoxicity (common with lipophilic benzimidazoles).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4).[5] Wayne, PA: CLSI.[5]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans.[3][4] Journal of Clinical Microbiology, 37(10), 3332–3337.[7]

  • Zhang, H. Z., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3652-3656.

  • Al-Mohammed, N. N., et al. (2013). Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues. European Journal of Medicinal Chemistry, 62, 326-336.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization for Pyrazole Derivatives Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Pyrazole Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is deceptively simple.

In practice, researchers frequently encounter three critical failure modes:

  • Regioisomeric Mixtures: Inability to control the formation of 1,3- vs. 1,5-substituted isomers.

  • Tautomeric Ambiguity: Difficulty in characterizing N-unsubstituted pyrazoles due to rapid proton exchange.[1]

  • Purification Bottlenecks: Formation of "sticky" polymeric byproducts or colored oxidation impurities.

This guide provides an autonomous troubleshooting framework to navigate these challenges, moving beyond standard textbook recipes to field-proven optimization strategies.

Module 1: Mastering Regioselectivity (The "N1" Problem)

Context: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two regioisomers are possible. Controlling this ratio is the single most critical optimization step.

Technical Insight: The Electronic vs. Steric Tug-of-War

The reaction is governed by the initial nucleophilic attack of the hydrazine nitrogen.[2][3]

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal

    
     of the hydrazine) attacks the most electrophilic carbonyl.
    
  • Steric Control: In protic solvents or with bulky groups, steric repulsion can override electronics.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Solvent Select Solvent System Start->Solvent Protic Protic Solvent (EtOH, MeOH, AcOH) Solvent->Protic High Polarity Aprotic Aprotic/Non-Polar (Toluene, THF) Solvent->Aprotic Low Polarity Mech1 Mechanism: Solvation shells increase steric bulk of carbonyls Protic->Mech1 Mech2 Mechanism: Direct nucleophilic attack (Electronic Control) Aprotic->Mech2 Outcome1 Outcome: Steric Control Dominates (Formation of 1,3-isomer) Mech1->Outcome1 Outcome2 Outcome: Electronic Control Dominates (Formation of 1,5-isomer) Mech2->Outcome2

Caption: Decision logic for selecting solvent systems to influence regioisomeric outcomes in Knorr synthesis.

FAQ: Regioselectivity

Q: I am getting a 50:50 mixture of isomers in Ethanol. How do I shift the ratio? A: Ethanol often stabilizes the transition states of both isomers indiscriminately.

  • To favor the 1,5-isomer (Electronic Control): Switch to a non-polar, aprotic solvent like Toluene or Dichloromethane . This minimizes hydrogen bonding, allowing the most nucleophilic hydrazine nitrogen to attack the most electrophilic carbonyl without solvent interference.

  • To favor the 1,3-isomer (Steric Control): Use a bulky fluorinated alcohol like HFIP (Hexafluoroisopropanol) . The solvent forms a bulky solvation shell around the carbonyls, forcing the hydrazine to attack the least hindered position regardless of electronic activation.

Q: How do I confirm the regiochemistry without growing a crystal? A: Use NOESY/ROESY NMR . Look for a Through-Space correlation between the N1-substituent (e.g., a phenyl ring) and the substituent at the C5 position. If you see a correlation, they are adjacent (1,5-isomer). If not, it is likely the 1,3-isomer.

Module 2: Green Chemistry & Reaction Acceleration

Context: Traditional reflux in acetic acid is slow and generates waste. Modern protocols utilize "On-Water" chemistry and Microwave irradiation to accelerate kinetics.

Protocol: Microwave-Assisted "On-Water" Synthesis

This protocol utilizes the hydrophobic effect to accelerate the reaction, often precipitating the product for easy filtration.

Reagents:

  • 1,3-Dicarbonyl (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)[4]

  • Solvent: Deionized Water (3-5 mL per mmol)

  • Catalyst: None (or 10 mol% Sodium Dodecyl Sulfate (SDS) for surfactant effect)

Workflow:

  • Setup: Place reagents in a microwave-transparent vial (e.g., Pyrex).

  • Irradiation: Set Microwave Reactor to 120°C (dynamic power mode, max 300W).

  • Time: Hold for 10–15 minutes .

  • Workup (Self-Validating Step):

    • Observation: The reaction mixture should turn from a biphasic oil/water mix to a suspension of solid precipitate.

    • Action: Cool to 0°C. Filter the solid. Wash with cold water (

      
       mL).
      
  • Purity Check: Run TLC (EtOAc:Hexane). The water-based method typically leaves unreacted hydrazine in the filtrate, yielding high-purity filter cake.

Data Comparison: Solvent Efficiency
Solvent SystemReaction Time (Thermal)Reaction Time (Microwave)YieldGreen Score
Glacial AcOH 3–6 Hours10–20 min85%Low (Corrosive, difficult workup)
Ethanol (Reflux) 4–12 Hours20–30 min75-80%Moderate
Water (On-Water) 2–8 Hours5–10 min 92-95% High (No organic waste, easy isolation)
Solvent-Free N/A2–5 min88%High (Requires neat grinding)

Module 3: Troubleshooting & Quality Control

Visual Logic: The Troubleshooting Flowchart

Troubleshooting Problem Identify Problem Issue1 Low Yield / Incomplete Reaction Problem->Issue1 Issue2 Product is an Oil/Gum Problem->Issue2 Issue3 Broad NMR Signals Problem->Issue3 Sol1 Check pH: Hydrazine salts (HCl) need base. Add NaOAc or Et3N. Issue1->Sol1 Sol2 Induce Crystallization: Dissolve in min. hot EtOH, add water dropwise until cloudy, cool to -20°C. Issue2->Sol2 Sol3 Tautomerism: Run NMR in DMSO-d6 or add trace D2O to exchange NH. Issue3->Sol3

Caption: Diagnostic workflow for common failures in pyrazole isolation and characterization.

FAQ: Troubleshooting Specific Failures

Q: My product is an oil that refuses to crystallize. How do I fix this? A: Pyrazoles are notorious for "oiling out" if trace solvent or impurities remain.

  • The "Scratch" Technique: Dissolve the oil in a minimal amount of diethyl ether. Cool in a dry ice/acetone bath. Scratch the side of the flask with a glass rod to provide nucleation sites.

  • HCl Salt Formation: If the pyrazole is basic, bubble HCl gas through an ethereal solution to precipitate the hydrochloride salt, which is almost always a solid.

Q: The reaction mixture turned dark red/black. Is my product ruined? A: This indicates oxidation of the hydrazine (especially phenylhydrazine) to diazonium species or azo-polymers.

  • Prevention: Perform the reaction under an Inert Atmosphere (

    
     or Argon).
    
  • Remediation: Treat the crude mixture with activated charcoal in hot ethanol, filter through Celite, and recrystallize.

Q: My NMR shows "ghost" peaks or extremely broad signals. A: This is due to Annular Tautomerism (rapid proton hopping between N1 and N2).

  • Validation: Run the NMR at a lower temperature (e.g., -40°C). This slows the exchange rate, resolving the broad peak into distinct signals for each tautomer. Alternatively, use a solvent that locks the tautomer, such as DMSO-

    
    , which hydrogen bonds strongly to the NH.
    

References

  • Maddila, S. et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Guides.

  • Jana, M. et al. (2025).[5][6] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications.[6]

  • ResearchGate Review. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Notes.

Sources

Safety considerations for preparing 3,5-bis(trifluoromethyl)phenyl Grignard reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Safety & Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent

Executive Summary & Critical Safety Directives

Warning: High-Energy Material Hazard The preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide (and its chloride analog) presents unique safety challenges distinct from standard Grignard reagents. Historical incidents, including fatal detonations, have been linked to the thermal instability of this specific aryl-Grignard species when stripped of solvent.[1]

The "Red Zone" – Three Non-Negotiable Rules:

  • NEVER Isolate to Dryness: This Grignard reagent is shock- and thermally-sensitive in the solid state. It must always be maintained in solution (typically THF). Loss of solvent contact can lead to spontaneous detonation.[1][2]

  • Avoid Direct Mg Initiation if Possible: The electron-deficient nature of the 3,5-bis(trifluoromethyl) ring creates a prolonged induction period followed by a violent exotherm (thermal runaway). The Halogen-Magnesium Exchange (Knochel) method is the recommended industry standard for safety.

  • Magnesium Selection (If Direct Method Required): If you must use magnesium metal, use 20-40 mesh granules , NOT powder or fine turnings. Fine particulates increase reaction velocity uncontrollably during the runaway phase.

Recommended Protocols

Method A: Halogen-Magnesium Exchange (The "Gold Standard" for Safety)

Recommended for all scales >10g due to predictable thermodynamics.

Mechanism: Instead of reacting the aryl bromide with solid magnesium (heterogeneous), you react it with a stable, commercially available Grignard (isopropylmagnesium chloride) in solution. This bypasses the dangerous induction period.

Reagents:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene[1][3][4]

  • Isopropylmagnesium chloride (

    
    -PrMgCl), 2.0 M in THF[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Equip with a temperature probe (internal) and addition funnel.

  • Charge: Add 1-bromo-3,5-bis(trifluoromethyl)benzene and THF. Cool to -5°C to 0°C .[1]

  • Exchange: Add

    
    -PrMgCl solution dropwise.[1]
    
    • Rate Control: Maintain internal temperature < 5°C. The exchange is fast and exothermic but controllable via addition rate.

  • Completion: Stir for 1 hour at 0°C. The exchange equilibrium heavily favors the formation of the electron-deficient aryl Grignard (thermodynamic product) over the alkyl Grignard.

  • Usage: Use the solution immediately for the subsequent electrophilic quench (e.g., addition to ester/borate).

Method B: Direct Magnesium Insertion (Legacy Protocol)

Only use if Method A is impossible. Requires strict engineering controls.

Reagents:

  • Magnesium Granules (20-40 mesh) - Crucial for safety

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene[1][3][4]

  • Initiator: Iodine crystal or DIBAL-H (trace)

Step-by-Step Workflow:

  • Activation: Flame-dry glassware. Add Mg granules.[4] Dry stir under Ar for 20 min.

  • Solvent: Add minimal anhydrous THF to cover Mg.

  • Initiation: Add 5-10% of the aryl bromide solution. Add one crystal of Iodine. Heat locally with a heat gun or warm water bath until color fades (initiation).

  • Dosing (The Danger Zone): Once initiated (exotherm detected), remove heat source. Add the remaining aryl bromide dropwise.

    • Critical Check: If the temperature drops while dosing continues, STOP . You are accumulating unreacted material. Re-initiate before adding more.

Troubleshooting & FAQs

Category 1: Reaction Initiation (Direct Method)

Q: I’ve added 10% of the bromide and heated it, but the temperature isn’t rising. Should I add more? A: ABSOLUTELY NOT. This is the classic "accumulation trap." If you continue adding reagents without active consumption, you are building a chemical bomb. When the reaction finally kicks off, the accumulated energy will release simultaneously, exceeding the condenser's capacity (Thermal Runaway).

  • Correct Action: Stop addition. Sonicate the flask (if possible) or add a specific activator (e.g., 100 µL of DIBAL-H or a "seed" from a previous successful Grignard). If it still does not initiate after 30 minutes, quench the mixture carefully and start over with fresh reagents.

Q: Why do you recommend Mg granules over turnings? A: Surface area kinetics. Turnings and powders have high surface area, leading to extremely rapid reaction rates once the induction period breaks. Granules (20-40 mesh) provide a more controlled, steady release of heat, preventing the "spike" that causes solvent boil-over.

Category 2: Stability & Storage

Q: Can I store the prepared Grignard solution overnight? A: Yes, but with strict conditions. It must be stored under positive inert gas pressure at 4°C. Ensure the septum is wrapped in Parafilm.

  • Warning: Check solvent levels. If the THF evaporates, the precipitating solids are shock-sensitive. If you see crystals forming on the splash guard or septum, do not scrape them. Dissolve them back into THF immediately.

Q: The solution turned dark brown/black. Is it ruined? A: Not necessarily. 3,5-bis(trifluoromethyl)phenyl Grignard solutions are typically dark brown due to trace Wurtz coupling (homocoupling) byproducts. However, if it is black and viscous/tarry, significant degradation has occurred. Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine active concentration.

Category 3: Quenching & Disposal

Q: How do I dispose of the excess reagent safely? A: Never pour into a waste drum directly.

  • Cool the reaction mixture to 0°C.

  • Dilute with an equal volume of toluene or hexane (to act as a heat sink).

  • Slowly add a 1:1 mixture of Acetone/Water or Ethyl Acetate. The ketone/ester consumes the Grignard exothermically but without creating hydrogen gas (which happens with acid/water quench).

  • Once the exotherm ceases, add dilute HCl to solubilize magnesium salts.

Visualizations

Figure 1: Safe Synthesis Decision Matrix

G Start Start: Preparation of 3,5-bis(CF3)PhMgBr MethodChoice Select Method Start->MethodChoice Knochel Method A: Halogen-Magnesium Exchange (Recommended) MethodChoice->Knochel Preferred Direct Method B: Direct Mg Insertion (High Risk) MethodChoice->Direct If iPrMgCl unavailable K_Step1 Cool 1-Bromo-3,5-bis(CF3)Ph to -5°C in THF Knochel->K_Step1 D_Step1 Mg Granules (20 mesh) Flame Dry + THF Direct->D_Step1 K_Step2 Add i-PrMgCl (2.0M) Dropwise K_Step1->K_Step2 K_Step3 Stir 1h @ 0°C (Thermodynamic Control) K_Step2->K_Step3 Safe_Product Safe Product Solution Ready for Use K_Step3->Safe_Product D_Step2 Add 5% Bromide + I2 Heat to Initiate D_Step1->D_Step2 D_Check Did Exotherm Start? D_Step2->D_Check D_Runaway STOP DOSING Accumulation Hazard! D_Check->D_Runaway No (Temp Stable) D_Success Slow Addition of Remaining Bromide Maintain Reflux D_Check->D_Success Yes (Temp Rise) D_Success->Safe_Product

Caption: Workflow comparison between the inherently safer Knochel exchange and the riskier Direct Insertion method.

Figure 2: The "Triangle of Danger" for Fluorinated Grignards

Danger Center DETONATION RISK Factor1 Solvent Loss (Drying to Solid) Factor1->Center Factor2 Thermal Shock (>50°C) Factor2->Center Factor3 Mechanical Shock (Scraping Solids) Factor3->Center

Caption: Critical hazard factors. The convergence of solvent loss with heat or shock can lead to catastrophic failure.

Data & Specifications

ParameterSpecification / LimitReason
Concentration Max 0.5 M to 1.0 MHigher concentrations increase viscosity and thermal density.
Solvent THF (Tetrahydrofuran)Ether is too volatile; THF coordinates Mg, stabilizing the electron-deficient species.
Initiation Temp Reflux (Direct Method) / 0°C (Exchange)Direct method requires energy to break the C-Br bond; Exchange is kinetically fast.
Water Content < 100 ppm (Karl Fischer)Water kills the reagent and passivates the Mg surface, preventing initiation.
Appearance Dark Brown SolutionColor change from clear/yellow to brown indicates successful formation.

References

  • Leazer, J. L., Cvetovich, R., Tsay, F., Dolling, U., Vickery, T., & Bachert, D. (2003).[1] An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698.[2] [Link]

  • Knochel, P., et al. (2009). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. (General reference for the iPrMgCl exchange methodology).
  • Organic Syntheses. (2005). Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.[1][3][4] Organic Syntheses, Vol. 82, p. 115. (Detailed safety notes on the detonation hazards). [Link]

Sources

Challenges in the industrial synthesis of trifluoromethylated new chemical entities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Process Chemistry Group Subject: Industrial Synthesis & Scale-Up of Trifluoromethylated NCEs Ticket ID: F-CF3-SC-2024 Support Lead: Dr. A. Vance, Senior Application Scientist

Introduction: The "Fluorine Tax" in Process Chemistry

Welcome to the technical support hub. You are likely here because your bench-scale trifluoromethylation worked perfectly on 50 mg, but the 100 g pilot run has either stalled, exothermed, or produced an inseparable mixture of regioisomers.

In drug discovery, the trifluoromethyl (


) group is a "magic methyl" that modulates lipophilicity (

), metabolic stability, and potency.[1] However, in process chemistry, we call it the "Fluorine Tax." The reagents are often expensive, the intermediates are unstable, and the atom economy is frequently poor.

This guide moves beyond textbook mechanisms to address the Critical Process Parameters (CPPs) that cause failure during scale-up.

Reagent Selection & Decision Logic

Before troubleshooting, confirm you are using the correct mechanistic manifold for your substrate. Mismatched reagent classes are the #1 cause of poor yield.

Figure 1: Trifluoromethylation Reagent Selection Decision Tree

ReagentSelection Start Substrate Analysis Q1 Target Position? Start->Q1 Nucleophilic Nucleophilic Pathway (Anionic CF3) Q1->Nucleophilic Electrophilic Site (Ketones, Aldehydes, Imines) Electrophilic Electrophilic Pathway (Cationic CF3+) Q1->Electrophilic Nucleophilic Site (Enolates, Thiols, Electron-Rich Arenes) Radical Radical Pathway (CF3•) Q1->Radical C-H Functionalization (Heterocycles, Arenes) Reagent1 Reagent: TMS-CF3 (Ruppert-Prakash) Nucleophilic->Reagent1 Reagent2 Reagent: Togni I/II (Hypervalent Iodine) Electrophilic->Reagent2 Reagent3 Reagent: Langlois (CF3SO2Na) or Gas (CF3I) Radical->Reagent3 Warning SCALE-UP ALERT: Togni Reagents = Explostion Risk Langlois = Regioselectivity Issues Reagent2->Warning Reagent3->Warning

Caption: Decision logic for selecting the appropriate trifluoromethylation manifold based on substrate electronics.

Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash)[2]

The Reagent: Trimethyl(trifluoromethyl)silane (


)
The Challenge:  Moisture sensitivity and the "Haloform" side reaction.

The Ruppert-Prakash reaction is not a direct addition; it is a fluoride-initiated cascade. The most common failure mode on scale is the generation of fluoroform (


) gas rather than product.
Troubleshooting Guide:
SymptomRoot Cause AnalysisCorrective Action
Gas evolution immediately upon initiator addition Proton Source Contamination. The "naked"

anion is extremely basic (

of conjugate acid ~25-28). It deprotonates water or acidic impurities instantly, releasing

gas.
Dry Everything: Solvents must be

ppm

(Karl Fischer). Dry initiator (TBAF is hygroscopic; switch to anhydrous CsF or KOtBu).
Low conversion, silyl ether recovered Stalled Catalytic Cycle. The reaction produces a silyl ether intermediate. If the fluoride is "trapped" or insufficient, the cycle stops.Acidic Workup: The reaction must be quenched with acid (HCl or TBAF/THF) to hydrolyze the O-Si bond and release the alcohol [1].
Product is a silyl enol ether (O-silylation) Brook Rearrangement/Competition. With enolizable ketones, the hard silicon center attacks oxygen (O-silylation) instead of

attacking carbon.
Change Initiator: Switch from anionic fluoride (TBAF) to a Lewis Base initiator like DMSO/DMF or use non-basic initiators to favor C-alkylation [2].

Expert Tip: For large batches, avoid TBAF (tetrabutylammonium fluoride). It is notoriously difficult to dry. Use Cesium Fluoride (CsF) or Potassium Bifluoride (


)  which are easier to handle as anhydrous solids.

Module 2: Radical Trifluoromethylation (Langlois Reagent)

The Reagent: Sodium Triflinate (


)
The Challenge:  Regioselectivity and "Innate" Functionalization.[2]

Radical


 chemistry is attractive for late-stage functionalization (LSF) because it is cheap and avoids pre-functionalized substrates. However, 

is an electrophilic radical . It seeks electron-rich positions, often leading to mixtures of isomers in heterocycles.[3]
Critical Protocol: Controlling Regioselectivity
  • The Solvent Effect: Regioselectivity can often be inverted by changing the solvent dielectric constant.

    • DCM/Organic: Favors intrinsic electrophilic attack.

    • Water/DMSO: Can alter the hydrogen-bonding network of the substrate, blocking certain sites [3].

  • Oxidant Choice: The Langlois reagent requires an oxidant (TBHP,

    
    ) to release the radical.
    
    • Issue: Strong oxidants degrade sensitive NCEs.

    • Solution: Use Photoredox Catalysis (see Module 4) to generate the radical under mild conditions without stoichiometric strong oxidants.

Module 3: Electrophilic Trifluoromethylation (Togni Reagents)

The Reagent: Togni Reagent I & II (Hypervalent Iodine) The Challenge: Process Safety & Thermal Runaway.

SAFETY ALERT: Togni Reagent II has a decomposition energy of ~502 J/g (DSC data) and is shock-sensitive [4]. It is generally classified as an explosive hazard for multi-kilogram scale-up.

Safe Scale-Up Protocol
  • Thermal Screening: You must run a DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling >10g. Look for the onset temperature of decomposition (

    
    ).[4]
    
  • Dosing Strategy: Never add Togni reagent as a solid in one portion to a warm reactor.

    • Preferred: Slurry dosing or portion-wise addition at

      
      .
      
  • Alternative: For industrial scale, consider generating the electrophilic species in situ if possible, or reverting to a nucleophilic approach (

    
    ) with an oxidative turnover if the chemistry allows.
    

Module 4: Process Intensification (Photoredox in Flow)

The Challenge: Photon Penetration (The Beer-Lambert Limit). Batch photoredox reactions fail on scale because light cannot penetrate deep into a large reactor (path length > 2-3 mm).

The Solution: Continuous Flow Chemistry. By moving to a flow reactor (tubing diameter < 1 mm), you ensure uniform irradiation and excellent heat transfer.

Figure 2: Photoredox Flow Reactor Setup for Scale-Up

FlowSetup cluster_feed Feed System cluster_reactor Photoreactor (PFA Tubing) FeedA Soln A: Substrate + Cat Pump Dual Piston Pump FeedA->Pump FeedB Soln B: CF3 Source FeedB->Pump Mixer Static Mixer Pump->Mixer High Velocity Coil Transparent Coil (450 nm LED Irradiated) Mixer->Coil Slug Flow Collection Product Collection (Back Pressure Reg) Coil->Collection Quench

Caption: Schematic for scaling photoredox trifluoromethylation. High surface-to-volume ratio in the coil overcomes light attenuation issues.

Scale-Up Data (Reference Case):

  • Batch: 20 hours for 50% conversion (10 g scale).

  • Flow: 10 minutes residence time, 99% conversion (1.5 kg throughput) [5].

FAQ: Troubleshooting & Purification

Q: My


 NMR shows a forest of peaks. How do I interpret this? 
  • A:

    • 
       to 
      
      
      
      ppm:
      
      
      (Trifluoromethoxy)
    • 
       to 
      
      
      
      ppm:
      
      
      (Trifluoromethyl arene)
    • 
       ppm: 
      
      
      
      (Fluoroform - Bad sign, means wet solvent)
    • 
       ppm: Trifluoroacetic acid (TFA) residue.
      

Q: I used a Copper catalyst (


), and now I can't get the metal out. The product is green/blue. 
  • A: Copper binds tightly to nitrogenous NCEs.

    • Standard Wash: Aqueous

      
       / EDTA.
      
    • The "Pro" Trick: Use Thiol-functionalized Silica (SiliaMetS® Thiol) or polymer-bound scavengers. Stir the crude oil with the scavenger resin for 4 hours, then filter. This is far superior to liquid-liquid extraction for removing ppm-level metals.

Q: The reaction works in batch but clogs the tubing in flow.

  • A: This is "fouling."

    • Cause: The radical intermediate or byproducts (

      
       from Langlois) are insoluble in the solvent.
      
    • Fix: Introduce a "wobble" flow (oscillating flow) or switch to a CSTR (Continuous Stirred Tank Reactor) cascade instead of narrow tubing. Alternatively, add a solubilizing co-solvent (e.g., 10% water or HFIP).

References

  • Prakash, G. K. S., et al. (1989). Synthetic methods and reactions.[5][6][7][8][9][10][11][12][13][14][15] 141. Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane. Journal of the American Chemical Society. Link

  • Ruppert, I., et al. (1984). Reaction of Trimethyl(trifluoromethyl)silane with Carbonyl Compounds.[16][17] Tetrahedron Letters. Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[14] Nature. Link

  • Matoušek, V., et al. (2013). Togni's Reagents: A Survey of Their Utility in Organic Synthesis and Safety Aspects. Organic Process Research & Development.[1][4] Link

  • Beatty, J. W., et al. (2015).[18] A scalable and operationally simple radical trifluoromethylation.[18][19] Nature Communications. Link

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Among the heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial activity of different pyrazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to deliver not just data, but a deeper understanding of the science behind the results, empowering you to make informed decisions in your research and development endeavors.

The Significance of Pyrazole Scaffolds in Antimicrobial Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[3] Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with varied pharmacological properties.[3] The presence of the pyrazole moiety in established drugs has proven its pharmacological importance.[4] In the context of antimicrobial activity, pyrazole derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] Their potential to overcome existing resistance mechanisms makes them a focal point of contemporary antimicrobial research.[2]

Experimental Assessment of Antimicrobial Activity

To objectively compare the antimicrobial potency of different pyrazole derivatives, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antimicrobial susceptibility testing.

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial activity of pyrazole derivatives is a systematic process that begins with the preparation of the microbial inoculum and the test compounds, followed by the determination of MIC and MBC values.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Microbial_Culture Prepare Microbial Inoculum (0.5 McFarland Standard) Broth_Microdilution Perform Broth Microdilution Assay Microbial_Culture->Broth_Microdilution Compound_Preparation Prepare Pyrazole Derivative Stock Solutions & Serial Dilutions Compound_Preparation->Broth_Microdilution Incubation_MIC Incubate at 37°C for 18-24h Broth_Microdilution->Incubation_MIC Inoculate Read_MIC Visually Inspect for Turbidity (Determine MIC) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Select clear wells Incubation_MBC Incubate Agar Plates at 37°C for 24h Subculture->Incubation_MBC Read_MBC Count Colonies (Determine MBC) Incubation_MBC->Read_MBC Structure_Activity_Relationship cluster_sar Key Structural Features Influencing Antimicrobial Activity Pyrazole_Core Pyrazole Core (Essential for Activity) R1_Substituent Substituent at N1 (e.g., Phenyl, Alkyl) - Influences lipophilicity and target interaction Pyrazole_Core->R1_Substituent R3_Substituent Substituent at C3 (e.g., Aryl, Heterocyclyl) - Can enhance potency Pyrazole_Core->R3_Substituent R4_Substituent Substituent at C4 (e.g., Halogen, Nitro) - Electron-withdrawing groups can increase activity Pyrazole_Core->R4_Substituent R5_Substituent Substituent at C5 (e.g., Aryl, Alkyl) - Affects steric hindrance and binding Pyrazole_Core->R5_Substituent

Caption: Key structural features of pyrazole derivatives influencing their antimicrobial activity.

Several key SAR observations have been reported:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role. For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties, on a phenyl ring attached to the pyrazole core has been shown to enhance antibacterial activity. [6][7]* Hybrid Molecules: The fusion of the pyrazole scaffold with other heterocyclic rings, such as thiazole, pyrimidine, or benzimidazole, can lead to compounds with significantly improved antimicrobial potency. [5][7]* Free Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group has been associated with increased activity in certain pyrazole derivatives. [1]

Proposed Mechanism of Action

The antimicrobial mechanism of action for pyrazole derivatives can vary depending on their specific structure. However, a prominent target that has been identified for several pyrazole-based compounds is DNA gyrase . [4][8]

Mechanism_of_Action Pyrazole_Derivative Pyrazole Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Pyrazole_Derivative->DNA_Gyrase Binds to and inhibits DNA_Replication Inhibition of DNA Replication and Repair DNA_Gyrase->DNA_Replication Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Caption: Proposed mechanism of action of certain pyrazole derivatives via inhibition of DNA gyrase.

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, pyrazole derivatives can disrupt these vital cellular processes, ultimately leading to bacterial cell death. [5]Molecular docking studies have further supported the interaction of pyrazole compounds with the active site of DNA gyrase. [5]Other proposed mechanisms for different pyrazole derivatives include disruption of the bacterial cell wall. [5]

Conclusion and Future Perspectives

Pyrazole derivatives represent a rich and promising source of new antimicrobial agents. Their synthetic accessibility and the tunability of their chemical structures offer vast opportunities for the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Future research should continue to explore the vast chemical space of pyrazole derivatives, focusing on the synthesis of novel compounds, elucidation of their mechanisms of action, and evaluation against a broader range of multidrug-resistant pathogens. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the next generation of pyrazole-based antimicrobial drugs.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Kerdawy, M. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3192. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-361. [Link]

  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved February 15, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved February 15, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 15, 2026, from [Link]

  • Sharma, V., & Kumar, P. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 204-219. [Link]

  • Simner, P. J., & Patel, R. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • El-Sayed, W. A., Ali, O. M., Zyada, R. E., & Mohamed, A. A. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5482. [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE (Journal of Visualized Experiments), (83), e51165. [Link]

  • Singh, R., & Singh, O. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 734-743. [Link]

  • Humphries, R. M., Kircher, S. M., & Ferrell, A. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved February 15, 2026, from [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Retrieved February 15, 2026, from [Link]

  • Waclaw-Gdesz, A., & Strecansky, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays using broth microdilution method. protocols.io. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2023). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Pharmaceutical Research International, 35(1), 1-15. [Link]

  • Popa, M. I., & Drăgan, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR). [Link]

  • Sharma, V., & Kumar, P. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 204-219. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

Sources

Revitalizing Antibiotic Efficacy: A Comparative Guide to the Synergistic Action of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. Combination therapy, wherein a non-antibiotic agent potentiates the activity of a conventional antibiotic, has emerged as a promising approach. This guide provides an in-depth technical comparison of the synergistic effects observed when benzimidazole derivatives are combined with known antibiotics, offering researchers and drug development professionals a comprehensive overview of this burgeoning field.

Introduction: The Rationale for Synergy

The development of new antibiotics is struggling to keep pace with the evolution of multidrug-resistant (MDR) bacteria.[1][2] This has led to a critical need for alternative therapeutic strategies. One such strategy is the use of adjuvants or synergistic agents that can restore the efficacy of existing antibiotics. Benzimidazole, a heterocyclic aromatic organic compound, has long been recognized for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4][5] Recent research has highlighted the potential of benzimidazole derivatives to act as potent synergistic partners for conventional antibiotics, offering a multifaceted approach to combating bacterial resistance.[6][7][8]

The core principle behind this synergistic approach is to target bacterial defense mechanisms, such as efflux pumps and enzymatic inactivation, or to disrupt cellular processes that are essential for survival, thereby rendering the bacterium more susceptible to the antibiotic's primary mode of action.[9] This guide will delve into the experimental evidence supporting these synergistic interactions, compare the performance of different benzimidazole derivatives, and provide detailed protocols for assessing synergy in a laboratory setting.

Comparative Analysis of Synergistic Combinations

The synergistic potential of benzimidazole derivatives has been explored in combination with various classes of antibiotics against a range of pathogenic bacteria. The following sections and table summarize key findings from pertinent studies.

Potentiation of Colistin against Gram-Negative Bacteria

Gram-negative bacteria present a formidable challenge due to their protective outer membrane and efficient efflux systems.[6] A notable study demonstrated that a specific benzimidazole derivative, compound 6c , exhibited potent activity against an E. coli strain with a deficient efflux pump (TolC mutant).[6] While inactive against wild-type strains with intact efflux systems, the combination of 6c with colistin, a last-resort antibiotic for many Gram-negative infections, partially restored its antibacterial activity against wild-type E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa.[6] This suggests that the benzimidazole derivative may disrupt the outer membrane or inhibit efflux pumps, allowing for increased intracellular accumulation of colistin.

Overcoming Resistance in Gram-Positive Bacteria

Benzimidazole derivatives have also shown promise in combating resistant Gram-positive pathogens. Triaryl benzimidazoles have demonstrated activity against multidrug-resistant Staphylococci and Enterococci species, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 μg/mL.[10] Mechanistic studies suggest that these compounds inhibit bacterial gyrase, a crucial enzyme for DNA replication.[10] The synergy with antibiotics that target other cellular pathways, such as cell wall synthesis inhibitors (e.g., β-lactams), is an area of active investigation.

Summary of Experimental Data

The following table provides a comparative summary of the synergistic effects of various benzimidazole derivatives with known antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where an FICI of ≤ 0.5 is indicative of a synergistic interaction.

Benzimidazole DerivativeAntibiotic PartnerBacterial Strain(s)Key Findings (FICI or other metrics)Proposed Mechanism of SynergyReference
Compound 6cColistinE. coli, K. pneumoniae, A. baumannii, P. aeruginosaPartial restoration of activity (MIC range 8-16 µg/mL)Efflux pump inhibition/Outer membrane disruption[6]
Triaryl Benzimidazoles(Not specified in combination)MDR Staphylococci, EnterococciPotent standalone activity (MIC 0.5-4 µg/mL)Inhibition of bacterial gyrase[10]
Benzimidazole-Triazole Hybrids(Various)Gram-positive and Gram-negative bacteriaEnhanced antimicrobial activityMulti-target effects[8][11]
Benzimidazole-Sulfonamide Hybrids(Not specified in combination)Gram-positive and Gram-negative bacteriaPotent activity, DNA intercalationInhibition of DNA replication[12]

Unraveling the Mechanisms of Synergy

The synergistic activity of benzimidazole derivatives is often attributed to their ability to target bacterial resistance mechanisms or essential cellular processes that are distinct from the primary target of the partner antibiotic.

Inhibition of Efflux Pumps

A primary mechanism of bacterial resistance is the active efflux of antibiotics from the cell.[9] Certain benzimidazole derivatives have been designed to act as dual-action inhibitors, targeting both the AcrB efflux pump and NDM-1 carbapenemase, two critical resistance determinants in Gram-negative bacteria.[9] By blocking these efflux pumps, the benzimidazole derivative increases the intracellular concentration of the co-administered antibiotic, allowing it to reach its target at a therapeutic level.

DNA_Gyrase_Inhibition cluster_process DNA Replication & Transcription DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase Binding Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Replication Replication/ Transcription Supercoiled_DNA->Replication Benzimidazole Benzimidazole Derivative Benzimidazole->DNAGyrase Inhibits DNAGyrase->Supercoiled_DNA Introduces Negative Supercoils

Caption: Inhibition of DNA gyrase by benzimidazole derivatives disrupts essential DNA processes.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic interactions between benzimidazole derivatives and antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FICI), which provides a quantitative measure of synergy. [13][14]

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) AddInoculum 6. Add Bacterial Inoculum to all wells Inoculum->AddInoculum DrugA 2. Prepare Serial Dilutions of Benzimidazole Derivative (Drug A) DispenseA 4. Dispense Drug A dilutions along x-axis DrugA->DispenseA DrugB 3. Prepare Serial Dilutions of Antibiotic (Drug B) DispenseB 5. Dispense Drug B dilutions along y-axis DrugB->DispenseB DispenseA->AddInoculum DispenseB->AddInoculum Incubate 7. Incubate at 37°C for 16-20 hours AddInoculum->Incubate ReadMIC 8. Determine MIC of each drug alone and in combination (visual or OD) Incubate->ReadMIC CalcFICI 9. Calculate FICI ReadMIC->CalcFICI

Caption: Step-by-step workflow for performing a checkerboard synergy assay.

  • Preparation of Reagents:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [13] * Prepare stock solutions of the benzimidazole derivative and the antibiotic in a suitable solvent and then create two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). [15]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, add 50 µL of the serially diluted benzimidazole derivative.

    • Along the y-axis, add 50 µL of the serially diluted antibiotic. [13] * This creates a matrix of varying concentrations of both compounds. Include wells with each compound alone to determine their individual MICs. Also, include growth (inoculum only) and sterility (broth only) controls. [13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well. [13] * Incubate the plate at 37°C for 16-20 hours. [16]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. [13] * Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). [14][17] * Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism [14]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of the combination over time. [2][18]

TimeKill_Workflow cluster_prep_tk Preparation cluster_sampling Incubation & Sampling cluster_analysis_tk Analysis Inoculum_tk 1. Prepare Bacterial Inoculum (approx. 5 x 10⁵ CFU/mL) Incubate_tk 3. Inoculate tubes and incubate at 37°C Inoculum_tk->Incubate_tk Tubes 2. Prepare test tubes with CAMHB containing: - Drug A alone - Drug B alone - Drug A + Drug B - Growth Control (no drug) Tubes->Incubate_tk Sample 4. Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) Incubate_tk->Sample Plate 5. Perform serial dilutions and plate on agar Sample->Plate Incubate_plates 6. Incubate plates until colonies are visible Plate->Incubate_plates Count 7. Count colonies (CFU/mL) Incubate_plates->Count Plot 8. Plot log₁₀ CFU/mL vs. time Count->Plot

Caption: Step-by-step workflow for a time-kill curve synergy assay.

  • Preparation:

    • Prepare a bacterial inoculum in the exponential growth phase, diluted to approximately 5 x 10⁵ CFU/mL in CAMHB. [19] * Prepare test tubes with CAMHB containing the benzimidazole derivative alone, the antibiotic alone, the combination of both, and a growth control with no drugs. The concentrations used are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). [20]

  • Incubation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension and incubate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. [19]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. [19][21] * Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum. [19] * Indifference is a < 2-log₁₀ change in CFU/mL, and antagonism is a ≥ 2-log₁₀ increase in CFU/mL by the combination compared to the most active single agent. [21]

Conclusion and Future Directions

The synergistic combination of benzimidazole derivatives with conventional antibiotics represents a highly promising strategy to combat the growing threat of antimicrobial resistance. The ability of these compounds to inhibit key bacterial resistance mechanisms, such as efflux pumps and DNA gyrase, makes them attractive candidates for further development. The experimental data, though still emerging, strongly supports the potential of this approach to revitalize our existing antibiotic armamentarium.

Future research should focus on optimizing the structure of benzimidazole derivatives to enhance their synergistic activity and pharmacokinetic properties. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these combination therapies in a preclinical setting. The continued exploration of novel benzimidazole scaffolds and their synergistic potential will be instrumental in the development of next-generation antimicrobial therapies.

References

  • Benzimidazole Derivatives as Antibacterial Drugs - CURF - Clemson University Research Foundation.
  • Exploring the Therapeutic Potential of Benzimidazole Hybrids as Antimicrobial Agents: An In-Depth Analysis | Bentham Science Publishers.
  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT.
  • Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents.
  • In Silico Design of Benzimidazole Derivatives as Dual Inhibitors of AcrB Efflux Pump and NDM-1 to Combat Antibiotic Resistance - ChemRxiv.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC. Available at: [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals.
  • Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

  • Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis. Available at: [Link]

  • Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II - Benchchem.
  • Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. Available at: [Link]

  • New and simplified method for drug combination studies by checkerboard assay - PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents | Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC. Available at: [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. Available at: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. Available at: [Link]

  • A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh - Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC. Available at: [Link]

  • Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. - IOSR Journal. Available at: [Link]

  • Time kill curve assay chart showing the synergistic effect of a... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC. Available at: [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - ASM Journals. Available at: [Link]

  • A review of Benzimidazole derivatives' potential activities - ResearchGate. Available at: [Link]

Sources

Comparative Guide: Bis(trifluoromethyl)phenyl Ferulate Derivatives as SRD5A1 Inhibitors

[1][2][3]

Executive Summary

This guide evaluates a novel class of non-steroidal inhibitors: bis(trifluoromethyl)phenyl ferulate derivatives . These compounds are engineered to overcome the limitations of traditional steroidal 5

The core innovation lies in the hybridization of the ferulic acid scaffold (a naturally occurring antioxidant) with a bis(trifluoromethyl)phenyl moiety . This structural modification significantly enhances lipophilicity and enables critical halogen-bonding interactions within the enzyme's catalytic pocket.[1][2]

Key Findings:

  • Most Potent Inhibitor: Compound 10c (3',5'-substituted) with an IC

    
     of 8.05 
    
    
    M.[1][2][3]
  • Best Dual-Action Candidate: Compound 10a (2',5'-substituted), which acts as both an enzymatic inhibitor (IC

    
     8.50 
    
    
    M) and a suppressor of SRD5A1 protein expression.[1][2]
  • Safety Profile: High cell viability (>80%) in human keratinocytes (HaCaT) at active concentrations.

Chemical Architecture & Rationale

The design strategy employs a "scaffold hopping" approach, replacing the steroid backbone with a flexible phenylpropanoid linker.

Structural Logic
  • The Core (Ferulic Acid): The 3-methoxy-4-hydroxy motif mimics the A-ring of steroids, facilitating hydrogen bonding with Arginine-98 (R98) in the active site.

  • The Pharmacophore (Bis-CF

    
     Phenyl):  The introduction of two trifluoromethyl groups serves three functions:
    
    • Metabolic Stability: Blocks oxidative metabolism at the phenyl ring.

    • Lipophilicity: Increases membrane permeability (LogP optimization).

    • Halogen Bonding: The fluorine atoms act as Lewis bases, interacting with Methionine-119 (M119), a residue critical for the irreversible reduction of testosterone.

Structure-Activity Relationship (SAR) Visualization

SAR_MechanismFerulateFerulate Core(3-OMe, 4-OH)R98Residue R98(H-Bonding)Ferulate->R98Anchors MoleculeLinkerCinnamoyl Linker(Conjugated System)HydrophobicHydrophobic Pocket(A120, F228)Linker->HydrophobicPi-InteractionsMoietyBis(CF3)phenyl RingM119Residue M119(Halogen Bonding)Moiety->M119Critical Stabilization

Figure 1: SAR map detailing the binding interactions between ferulate derivatives and the SRD5A1 catalytic pocket.

Comparative Efficacy Analysis

The following data compares the inhibitory profiles of the three primary isomers against the biological target SRD5A1 in HaCaT cells.

Table 1: Inhibitory Potency and Cytotoxicity Profile
Compound IDSubstitution PatternIC

(

M)
Mechanism of ActionCytotoxicity (LD

)
10c 3',5'-bis(CF

)
8.05 ± 0.47 Enzymatic Inhibition25.08

M
10a 2',5'-bis(CF

)
8.50 ± 0.30 Dual Action: Enzyme Inhibition + Protein Downregulation21.31

M
10b 3',4'-bis(CF

)
10.06 ± 1.82Enzymatic Inhibition13.99

M
Dutasteride N/A (Steroidal Control)< 0.1 (Est.)*Competitive InhibitionN/A

*Note: While Dutasteride is more potent (nanomolar range), it carries significant off-target steroidal risks. The ferulates represent a safer, topical non-steroidal alternative.

Performance Insight
  • Potency: The 3',5'-substitution (10c) provides the optimal geometry for the catalytic pocket, likely due to symmetrical halogen bonding capabilities.

  • Bio-Efficacy: Although 10a is slightly less potent enzymatically than 10c, its ability to downregulate protein expression makes it the superior therapeutic candidate for long-term management of androgenic conditions like alopecia.

Mechanistic Pathways

Understanding the dual mechanism of Compound 10a is critical for its application. Unlike standard competitive inhibitors that only block the active site, 10a reduces the total pool of available enzyme.

Dual_MechanismTestosteroneTestosteroneDHTDihydrotestosterone(DHT)Testosterone->DHTReduction viaSRD5A1SRD5A1_GeneSRD5A1 Gene(Expression)SRD5A1_EnzymeSRD5A1 EnzymeSRD5A1_Gene->SRD5A1_EnzymeTranslationAlopeciaAndrogenetic AlopeciaPathologyDHT->AlopeciaFollicle MiniaturizationCompound_10aCompound 10a(2',5'-bis(CF3))Compound_10a->SRD5A1_GeneDownregulation(10-15 µM)Compound_10a->SRD5A1_EnzymeDirect Inhibition(IC50: 8.5 µM)

Figure 2: Dual inhibitory pathway of Compound 10a targeting both enzyme activity and synthesis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

A. Synthesis of Bis(trifluoromethyl)phenyl Ferulates

Methodology: Steglich Esterification (Modified) Rationale: Preserves the integrity of the conjugated double bond in the ferulic acid backbone.

  • Reactants: Dissolve Ferulic acid (1.0 eq) and the specific bis(trifluoromethyl)phenol (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Coupling: Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) and DMAP (4-Dimethylaminopyridine, 0.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.

  • Purification: Filter off the DCU byproduct. Wash filtrate with 5% HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
  • Validation: Purify via silica gel column chromatography (Hexane:EtOAc gradient). Confirm structure via

    
    H-NMR and 
    
    
    C-NMR.
B. SRD5A1 Inhibition Assay (Cell-Based)

System: Immortalized Human Keratinocytes (HaCaT) Detection: Non-radioactive HPTLC (High-Performance Thin-Layer Chromatography)[1][2][3]

  • Cell Culture: Seed HaCaT cells (5

    
     10
    
    
    cells/well) in 6-well plates. Incubate for 24h.
  • Treatment: Treat cells with test compounds (10a–c) at varying concentrations (1–50

    
    M) for 24h.
    
    • Control: DMSO (Vehicle).

    • Substrate Addition: Add Testosterone (50 nM) for the final 2h of incubation.

  • Lipid Extraction:

    • Harvest cells and lyse via sonication.

    • Extract lipids using Chloroform:Methanol (2:1 v/v).

    • Evaporate solvent under N

      
       stream.
      
  • HPTLC Analysis:

    • Reconstitute lipids in chloroform.

    • Spot onto Silica Gel 60 F

      
       plates.
      
    • Mobile Phase: Chloroform:Methanol (9:1).

    • Visualization: Dip in 10% CuSO

      
       / 8% H
      
      
      PO
      
      
      charring solution and heat at 180°C.
  • Quantification: Scan plates at 366 nm. Calculate % conversion of Testosterone to DHT.

    References

    • Tungmunnithum, D., et al. (2025).Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5

      
      -Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. ACS Omega / PubMed.
      
      
    • Pei, K., et al. (2014). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities.[4] Annual Research & Review in Biology.[4]

    • Ignat'ev, N. V., et al. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.[5] ResearchGate.[6][5][7]

    A Researcher's Guide to In Vitro vs. In Silico Studies of Nonsteroidal 5α-Reductase Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Rationale for Targeting Steroid 5α-Reductase

    The enzyme steroid 5α-reductase (5αR) is a critical player in androgen metabolism, catalyzing the conversion of testosterone into the more potent dihydrotestosterone (DHT).[1][2] This conversion is a pivotal step in the manifestation of androgenic effects in various tissues. Abnormal DHT production is implicated in a range of pathologies, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male pattern hair loss).[1][3][4] Consequently, inhibiting 5αR has become a logical and effective therapeutic strategy for these conditions.[4][5]

    Two primary isozymes, 5αR type 1 (SRD5A1) and type 2 (SRD5A2), have been well-characterized, exhibiting different tissue expression patterns and kinetic parameters.[1] This distinction allows for the development of isozyme-selective inhibitors, a significant goal in pharmaceutical research to create more specific drugs with fewer side effects.[1] While steroidal inhibitors like finasteride and dutasteride have been successful, they are associated with undesirable side effects, spurring the search for novel nonsteroidal inhibitors.[2][4] This guide provides a comparative overview of the two primary methodologies used in the discovery and characterization of these nonsteroidal inhibitors: traditional in vitro laboratory experiments and modern in silico computational approaches.

    The In Vitro Approach: Empirical Evidence from the Benchtop

    In vitro (Latin for "within the glass") studies are experiments conducted in a controlled environment outside of a living organism, such as a test tube or cell culture dish.[6][7] This approach provides direct, tangible evidence of a compound's biological activity and has long been the gold standard for validating potential drug candidates.[6][8]

    Key In Vitro Methodologies

    1. Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of the 5αR enzyme. A common method involves using preparations of the enzyme (e.g., from rat liver microsomes or recombinant sources), the substrate testosterone, and the cofactor NADPH.[9][10] Inhibition is quantified by measuring the reduction in DHT production or the change in NADPH concentration.[9]

    • Causality Behind Experimental Choices: The choice of enzyme source (e.g., specific isozymes like SRD5A1 or SRD5A2) is critical for determining inhibitor selectivity. Monitoring NADPH absorbance at 340 nm provides a convenient, real-time measure of enzyme activity, as NADPH is consumed during the reaction.[9] This spectrophotometric method is often more economical and faster than traditional radioisotope-based assays.[9]

    2. Cell-Based Assays: These assays assess the inhibitor's effect within a more biologically relevant context. Prostate cancer cell lines, such as LNCaP, which express 5αR, are commonly used.[11][12][13] Researchers treat the cells with testosterone and the test compound, then measure the resulting changes in DHT levels, cell proliferation, or the expression of androgen-dependent genes like prostate-specific antigen (PSA).[14]

    • Causality Behind Experimental Choices: LNCaP cells are androgen-sensitive and express SRD5A1, making them a suitable model for studying inhibitors of this isozyme and downstream androgenic effects.[12][13] Measuring cell proliferation (e.g., via MTT assay) or PSA secretion provides functional readouts that connect enzyme inhibition to a physiological response.[12][14]

    Detailed Protocol: Spectrophotometric 5α-Reductase Inhibition Assay
    • Enzyme Preparation: Obtain or prepare a microsomal fraction containing 5α-reductase from a suitable source (e.g., rat liver or cells overexpressing the human enzyme).

    • Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction buffer (e.g., Tris-HCl, pH 7.0).

    • Component Addition: Add the test inhibitor at various concentrations, followed by the enzyme preparation.

    • Initiation: Start the reaction by adding testosterone and the cofactor NADPH. A typical final concentration might be 5 µM for testosterone and 100 µM for NADPH.

    • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a microplate reader or spectrophotometer.[9]

    • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance curve.[9] Compare the rates of inhibited reactions to the uninhibited control to determine the percent inhibition.

    • IC50 Determination: Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value. The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.[9]

    Visualization: In Vitro Screening Workflow

    cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Validation Compound Nonsteroidal Compound Library Assay High-Throughput Enzyme Inhibition Assay (e.g., NADPH depletion) Compound->Assay Test Compounds IC50 IC50 Determination for Active Hits Assay->IC50 Identify Hits CellAssay Cell-Based Assay (e.g., LNCaP cells) IC50->CellAssay Confirm Activity Function Measure Functional Output (e.g., PSA levels, proliferation) CellAssay->Function Assess Cellular Efficacy Lead Lead Candidate Function->Lead Validate Lead

    Caption: Workflow for in vitro screening of 5α-reductase inhibitors.

    The In Silico Approach: Predictive Power from Computation

    In silico studies involve biological experiments performed entirely on a computer.[7][8] These computational methods have become indispensable in modern drug discovery, offering a cost-effective and rapid way to screen vast numbers of compounds and predict their biological activity.[8][15][16]

    Key In Silico Methodologies

    1. Molecular Docking: This is a computational technique that predicts how a small molecule (ligand) binds to the active site of a target protein.[6] Using the 3D structure of 5αR, millions of compounds can be virtually screened to identify those that are predicted to bind with high affinity.[17] The output is typically a "docking score" or "binding energy," where a more negative value suggests a stronger interaction.[6]

    • Causality Behind Method Choices: A validated 3D structure of the target enzyme is paramount. For 5αR2, crystal structures (e.g., PDB ID: 7BW1) are available.[2] The docking algorithm explores various orientations of the ligand in the binding pocket, identifying key interactions (e.g., hydrogen bonds with residues like E57 and R114) that are critical for stable binding.[17][18]

    2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. After docking a promising compound, an MD simulation can assess the stability of the binding pose.[19] A stable complex over nanoseconds of simulation time lends greater confidence to the docking prediction.[3][19]

    • Causality Behind Method Choices: Biological molecules are not static. MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event than static docking. This helps to filter out false positives from virtual screening where the initial docked pose is not stable.[19]

    3. Pharmacokinetic (ADMET) Predictions: In silico tools can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a potential candidate, helping to prioritize compounds with favorable oral bioavailability.[3]

    Visualization: In Silico Discovery Workflow

    cluster_0 Preparation cluster_1 Screening & Analysis cluster_2 Prioritization DB Virtual Compound Database (e.g., DrugBank, ZINC) Docking Molecular Docking (Virtual Screening) DB->Docking Protein Prepare 3D Protein Structure of 5αR Protein->Docking MD Molecular Dynamics Simulation Docking->MD Top Candidates ADMET ADMET Prediction (e.g., Lipinski's Rule) MD->ADMET Stable Complexes Hits Prioritized Hits for Synthesis ADMET->Hits Drug-like Candidates InSilico In Silico Screening (Virtual Library) Synthesis Chemical Synthesis of Top Hits InSilico->Synthesis Prioritize Hits InVitro In Vitro Validation (Enzyme & Cell Assays) Synthesis->InVitro Test Compounds SAR Analyze SAR & Refine Model InVitro->SAR Generate Data SAR->InSilico Iterative Cycle Lead Lead Optimization SAR->Lead Identify Leads

    Caption: Integrated workflow combining in silico and in vitro methods.

    Conclusion

    The discovery of nonsteroidal inhibitors of human steroid 5α-reductase is a dynamic field driven by the need for safer and more effective therapeutics. Both in vitro and in silico methodologies are essential tools for the modern researcher. In silico approaches provide the speed and scale necessary to explore vast chemical space, while in vitro assays offer the indispensable empirical validation required to confirm biological activity. By understanding the strengths and limitations of each approach and leveraging them in a synergistic workflow, scientists can accelerate the identification and optimization of promising new drug candidates for treating androgen-dependent disorders.

    References

    • Meli, R., et al. (2004). Selective non-steroidal inhibitors of 5 alpha-reductase type 1. The Journal of Steroid Biochemistry and Molecular Biology.
    • Ekins, S., et al. (2008). In silico and in vitro: identifying new drugs. British Journal of Pharmacology.
    • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics Blog.
    • Kumar, V., et al. (2025). Computational drug discovery of potential 5α-reductase phytochemical inhibitors and hair growth promotion using in silico techniques. Frontiers in Molecular Biosciences.
    • BenchChem. (2025). In Silico Docking vs. In Vitro Assays: A Comparative Guide for Chalcone-Based Drug Discovery. BenchChem.
    • Villalobos-García, R., et al. (2025). In silico design and molecular modeling of finasteride analog compounds with potential inhibitory activity on enzyme 5α-reductase type 2. Journal of Biomolecular Structure and Dynamics.
    • Aggarwal, S., et al. (2010). An Overview on 5alpha-reductase Inhibitors. Current Medicinal Chemistry.
    • Dhingra, N., et al. (2018). In silico Identification of potential 5α‒reductase inhibitors for prostatic diseases: QSAR modelling, molecular docking, and pre ADME predictions. MOJ Drug Design Development & Therapy. Available at: [Link]

    • Ríos-Lión, R., et al. (2023). In Silico Screening of DrugBank Compounds as Potential Inhibitors for Human Steroid 5α-Reductase 2 for Androgen-Related Disease. Biointerface Research in Applied Chemistry.
    • Dhingra, N., et al. (2018). In silico Identification of potential 5α‒reductase inhibitors for prostatic diseases: QSAR modelling, molecular docking, and. MOJ Drug Design Development & Therapy. Available at: [Link]

    • Proventa International. (2021). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Proventa International. Available at: [Link]

    • The Marshall Protocol Knowledge Base. (2022). Differences between in vitro, in vivo, and in silico studies. MPKB. Available at: [Link]

    • Aggarwal, S., et al. (2025). An overview on 5alpha-reductase inhibitors. ResearchGate. Available at: [Link]

    • Liang, T., & Liao, S. (2003). A novel in vitro model to screen steroid 5 alpha-reductase inhibitors against benign prostatic hyperplasia. Journal of Urology.
    • Zhang, M., et al. (2025). [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. Zhongguo Zhong Yao Za Zhi. Available at: [Link]

    • Ali, A., et al. (2023). Virtual Insights into Natural Compounds as Potential 5α-Reductase Type II Inhibitors: A Structure-Based Screening and Molecular Dynamics Simulation Study. Molecules. Available at: [Link]

    • Wikipedia. (n.d.). List of 5α-reductase inhibitors. Wikipedia. Available at: [Link]

    • Sanganabhatla, D., & Shyam Sunder, R. (2019). An in silico model for docking Finasteride to 5α-reductase. Online Journal of Bioinformatics. Available at: [Link]

    • Vinggaard, A. M., et al. (2007). Effects of various pesticides on human 5alpha-reductase activity in prostate and LNCaP cells. Toxicology Letters.
    • Chislett, B., & Joseph, J. (2023). 5-alpha reductase inhibitors use in prostatic disease and beyond. Translational Andrology and Urology. Available at: [Link]

    • Koduah, P., et al. (2022). Docking and Molecular Dynamics Identify Leads against 5 Alpha Reductase 2 for Benign Prostate Hyperplasia Treatment. Computational and Mathematical Methods in Medicine. Available at: [Link]

    • Kim, D., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

    • ResearchGate. (n.d.). Docking studies of known 5α-reductase inhibitors with the in silico... ResearchGate. Available at: [Link]

    • Assay Genie. (n.d.). Human Steroid 5 Alpha Reductase 2 (SRD5a2) ELISA Kit. Assay Genie. Available at: [Link]

    • Cabeza, M., et al. (2005). New 5alpha-reductase inhibitors: in vitro and in vivo effects. The Journal of Steroid Biochemistry and Molecular Biology.
    • Pérez-Mendoza, M., et al. (2020). Novel type 1 5α-reductase Inhibitors with Antiproliferative Potential on LNCaP cells. Semantic Scholar. Available at: [Link]

    • ResearchGate. (2013). Which approach is good to analyze prostate cancer? Cell line studies using either PC3, DU-145 or LNCaP or an inhibitory assay for 5 alpha reductase? ResearchGate. Available at: [Link]

    • Lazier, C. B., et al. (2004). Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line. The Prostate.

    Sources

    Comparative Guide: Binding Affinity Evaluation of Enobosarm (GTx-024) and Structural Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Enobosarm (GTx-024, Ostarine) represents a benchmark in the class of non-steroidal Selective Androgen Receptor Modulators (SARMs). Unlike traditional anabolic-androgenic steroids (AAS), Enobosarm utilizes an aryl-propionamide scaffold to induce tissue-selective anabolic effects.

    This guide provides a technical analysis of the binding affinity (

    
    ) of Enobosarm compared to endogenous ligands (DHT), clinical standards (Bicalutamide), and next-generation analogs (LGD-4033). It details the "Gold Standard" radioligand binding protocols required to validate these values and explores the structural determinants—specifically the critical role of chirality—that govern receptor interaction.
    

    Mechanism of Action: The AR Signaling Pathway

    To evaluate affinity, one must first understand the downstream consequences of the binding event. The diagram below illustrates the canonical pathway initiated by Enobosarm binding, highlighting the displacement of Heat Shock Proteins (HSPs) and subsequent nuclear translocation.

    AR_Signaling_Pathway Ligand Enobosarm / Analog AR_Cytosol Androgen Receptor (Cytosolic, Hsp90-bound) Ligand->AR_Cytosol Diffusion Complex Ligand-AR Complex (Active Conformation) AR_Cytosol->Complex High Affinity Binding Hsp90 Hsp90 Dissociation Complex->Hsp90 Conformational Change Nucleus Nuclear Translocation Complex->Nucleus Importin Mediated Dimerization Homodimerization Nucleus->Dimerization ARE Binding to Androgen Response Elements (ARE) Dimerization->ARE Transcription Gene Transcription (Anabolic Effect) ARE->Transcription Co-activator Recruitment

    Figure 1: Canonical Androgen Receptor signaling cascade initiated by SARM binding, leading to transcriptional activation.

    Comparative Binding Affinity Data[1]

    The following data aggregates

    
     (Inhibition Constant) values from seminal medicinal chemistry literature. Lower 
    
    
    
    values indicate higher binding affinity.

    Note on Controls:

    • [3H]-Mibolerone is the preferred radioligand for these assays due to its resistance to metabolic degradation compared to DHT.

    • Bicalutamide serves as the reference antagonist.[1]

    Table 1: Binding Affinity Profile ( )
    CompoundClassBinding Affinity (
    
    
    )
    Relative Affinity vs. DHT
    Dihydrotestosterone (DHT) Endogenous Agonist0.2 – 0.5 nM 100% (Reference)
    LGD-4033 (Ligandrol) Pyrrolidinone SARM~1.0 nM High
    Enobosarm (GTx-024) Aryl-Propionamide SARM3.8 – 15.0 nM Moderate-High
    Bicalutamide Non-steroidal Antagonist160 – 200 nM Low
    (R)-Enobosarm Isomer Inactive Enantiomer> 1,000 nM Negligible

    Data Sources: Dalton et al. (2009); Miner et al. (2012).

    Critical Structural Insight: Chirality

    The aryl-propionamide scaffold of Enobosarm contains a chiral center at the C-2 position.

    • S-Isomer (Enobosarm): Fits the ligand-binding pocket (LBP) of the AR, forming crucial hydrogen bonds with Asn705 and Thr877 .

    • R-Isomer: Sterically clashes with the LBP, resulting in a loss of affinity (>100-fold reduction).

    • Protocol Validation: When synthesizing or sourcing Enobosarm analogs, chiral purity must be verified via HPLC using a Chiralpak AD column before binding assays are attempted.

    Experimental Methodologies

    To reproduce the data above, two primary methodologies are employed. The Radioligand Binding Assay is the definitive "Gold Standard" for determining

    
    , while TR-FRET  is utilized for high-throughput screening.
    
    Protocol A: Competitive Radioligand Binding (Gold Standard)

    Objective: Determine

    
     by displacing [3H]-Mibolerone from rat ventral prostate cytosol or recombinant hAR.
    
    • Preparation of Cytosol:

      • Homogenize rat ventral prostate tissue in ice-cold buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).

      • Centrifuge at 105,000 x g for 60 mins at 4°C. Isolate supernatant (cytosol).

      • Why: High-speed centrifugation removes membrane fractions, isolating the soluble cytosolic AR.

    • Incubation:

      • Mix 100 µL cytosol with 1 nM [3H]-Mibolerone.

      • Add increasing concentrations of Enobosarm analog (

        
         to 
        
        
        
        M).
      • Incubate at 4°C for 18 hours.

      • Why: Low temperature prevents receptor degradation during the long equilibrium phase.

    • Separation:

      • Add Hydroxyapatite (HAP) slurry to bind the receptor-ligand complex.

      • Wash 3x with ice-cold buffer to remove unbound radioligand.

      • Extract bound radioactivity with ethanol.

    • Quantification:

      • Measure via Liquid Scintillation Counting (LSC).

      • Calculate

        
         and convert to 
        
        
        
        using the Cheng-Prusoff equation :
        
        
        (Where
        
        
        is radioligand concentration and
        
        
        is its dissociation constant).
    Protocol B: PolarScreen™ (Fluorescence Polarization)

    Objective: Non-radioactive, high-throughput estimation of binding.

    • Reagents: Recombinant Rat AR-LBD (Ligand Binding Domain), Fluormone™ AL Green (tracer).

    • Workflow:

      • Add AR-LBD and Fluoromone tracer to 384-well black plates.

      • Add test compound (Enobosarm analog).[1][2]

      • Incubate 4 hours in dark.

    • Readout:

      • Measure polarization (mP).

      • Mechanism:[3][4] Bound tracer rotates slowly (High mP). Displaced tracer rotates fast (Low mP).

    Decision Logic: Selecting the Right Assay

    The following workflow diagram guides the researcher in selecting the appropriate assay based on the stage of drug development.

    Assay_Selection_Workflow Start Start: New Analog Synthesis Throughput Is sample size > 100? Start->Throughput TR_FRET TR-FRET / PolarScreen (High Throughput) Throughput->TR_FRET Yes Radio Radioligand Binding ([3H]-Mibolerone) Throughput->Radio No Prelim_Data Preliminary IC50 TR_FRET->Prelim_Data Select Select Top Candidates Prelim_Data->Select Ki_Calc Calculate Ki (Cheng-Prusoff) Radio->Ki_Calc Validation Final Validation Ki_Calc->Validation Select->Radio Confirm Hits

    Figure 2: Strategic workflow for screening SARM analogs, prioritizing throughput first, then fidelity.

    References

    • Dalton, J. T., et al. (2009). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women. Journal of Cachexia, Sarcopenia and Muscle. Link

    • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. Link

    • Miner, J. N., et al. (2012). LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, binds androgen receptor with high affinity and selectivity.[5][6] Journal of Gerontology Series A. Link

    • Mohler, M. L., et al. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of Medicinal Chemistry.[7][3] Link

    • Gao, W., et al. (2005). Chemistry and structural biology of androgen receptor. Chemical Reviews. Link

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.